(1R)-IDH889
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYIMQAIKEACU-HNAYVOBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R)-IDH889: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(1R)-IDH889 is the (R)-enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While this compound itself is significantly less active, it serves as an essential experimental control for studying the specific effects of its pharmacologically active (S)-enantiomer, IDH889. This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of this compound and its active counterpart, IDH889, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is a stereoisomer of IDH889, a member of the 3-pyrimidin-4-yl-oxazolidin-2-one class of compounds. The specific stereochemistry at the chiral center dictates the molecule's interaction with the allosteric binding site of mutant IDH1.
Table 1: Physicochemical Properties of IDH889
| Property | Value | Reference |
| IUPAC Name | (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one | [1] |
| Molecular Formula | C₂₃H₂₅FN₆O₂ | [1][2] |
| Molecular Weight | 436.49 g/mol | [1] |
| CAS Number | 1429179-07-6 (for IDH889) | [1] |
| This compound CAS | 1429179-08-7 | [3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO: 200 mg/mL (458.21 mM) | [3] |
Pharmacological Properties and Mechanism of Action
IDH889 is a highly potent and selective inhibitor of mutated IDH1, particularly the R132H and R132C variants, which are frequently found in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] The wild-type IDH1 enzyme is largely unaffected by IDH889, highlighting its mutant-specific inhibitory profile.[5]
The primary mechanism of action of IDH889 is the allosteric inhibition of the mutant IDH1 enzyme.[4] It binds to an induced-fit pocket, distinct from the active site, thereby preventing the neomorphic activity of the mutant enzyme, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6] The accumulation of 2-HG is a key driver of oncogenesis in IDH-mutant cancers, as it competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]
This compound, being the inactive isomer, does not exhibit significant inhibition of mutant IDH1 and is therefore used in experiments to confirm that the observed biological effects are due to the specific action of the (S)-enantiomer, IDH889.[3]
Table 2: Pharmacological Activity of IDH889
| Parameter | Value | Target/Cell Line | Reference |
| IC₅₀ (IDH1 R132H) | 0.02 µM | Recombinant Enzyme | [5] |
| IC₅₀ (IDH1 R132C) | 0.072 µM | Recombinant Enzyme | [5] |
| IC₅₀ (IDH1 wild-type) | 1.38 µM | Recombinant Enzyme | [5] |
| Cellular 2-HG IC₅₀ | 0.014 µM | U87MG-IDH1 R132H cells | [5] |
Table 3: Pharmacokinetic Properties of IDH889
| Parameter | Value | Species | Dose | Reference |
| Brain/Blood Ratio | 1.4 | Rat | 30 mg/kg p.o. | [4] |
| AUC (0-24h) | 3.6 µM·h | Mouse | 10 mg/kg p.o. | [4] |
| Cmax | 1.7 µM | Mouse | 10 mg/kg p.o. | [4] |
| AUC (0-24h) | 55.5 µM·h | Mouse | 100 mg/kg p.o. | [4] |
| Cmax | 14.2 µM | Mouse | 100 mg/kg p.o. | [4] |
Signaling Pathways
The primary signaling pathway affected by IDH1 mutations is the metabolic pathway leading to the production of the oncometabolite 2-HG. This, in turn, impacts downstream epigenetic regulation.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of IDH889.
Experimental Protocols
Synthesis of 3-Pyrimidin-4-yl-oxazolidin-2-ones (General Scheme)
While a specific, detailed protocol for this compound is not publicly available, the synthesis of the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold generally involves a multi-step process. The following diagram outlines a representative synthetic workflow for this class of compounds.
Caption: General synthetic workflow for 3-pyrimidin-4-yl-oxazolidin-2-ones.
In Vitro IDH1 R132H Enzymatic Assay
This protocol describes a colorimetric assay to screen for inhibitors of mutant IDH1 R132H activity by measuring the consumption of NADPH.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, 0.2 mM DTT)
-
Test compounds (including this compound and IDH889) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant IDH1 R132H enzyme (final concentration will depend on the specific activity of the enzyme lot)
-
Test compound dilution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a solution of α-KG and NADPH (final concentrations typically in the low micromolar range).
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and calculate the IC₅₀ value.
Cellular 2-HG Quantification by LC-MS/MS
This protocol outlines the measurement of intracellular 2-HG levels in cells treated with IDH1 inhibitors.
Materials:
-
IDH1-mutant cell line (e.g., U87MG engineered to express IDH1 R132H)
-
Cell culture medium and supplements
-
Test compounds (including this compound and IDH889)
-
Methanol (ice-cold, 80%)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Procedure:
-
Plate cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with serial dilutions of test compounds for a specified period (e.g., 24-72 hours).
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol containing the internal standard.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS using a method optimized for the separation and detection of 2-HG.
-
Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Normalize the 2-HG levels to cell number or total protein content.
In Vivo Orthotopic Glioma Xenograft Model
This protocol describes the establishment of an orthotopic glioma xenograft model to evaluate the in vivo efficacy of IDH1 inhibitors.
Caption: Experimental workflow for an in vivo orthotopic glioma xenograft study.
Procedure:
-
Cell Preparation: Culture an IDH1-mutant glioma cell line (e.g., BT142, which has an endogenous IDH1 R132H mutation). Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁵ cells in 5 µL).
-
Animal Surgery: Anesthetize immunocompromised mice (e.g., NOD-SCID or nude mice). Secure the mouse in a stereotactic frame.
-
Intracranial Injection: Create a small burr hole in the skull at a predetermined location. Slowly inject the cell suspension into the brain parenchyma at a specific depth.
-
Tumor Monitoring: Monitor the mice regularly for signs of tumor growth (e.g., weight loss, neurological symptoms). Tumor growth can be non-invasively monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, randomize the mice into treatment groups: Vehicle control, this compound (as a negative control), and IDH889. Administer the compounds via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
Efficacy Evaluation: Monitor the survival of the mice in each group. At the end of the study or when mice reach a humane endpoint, collect tumors and other tissues for analysis of tumor size, histology, and 2-HG levels.
Conclusion
This compound is an indispensable tool for the rigorous preclinical evaluation of its active enantiomer, IDH889. A thorough understanding of its chemical properties, the pharmacological context of IDH889, and the detailed experimental protocols for its use are crucial for advancing the development of targeted therapies for IDH1-mutant cancers. This guide provides a foundational resource for researchers dedicated to this important area of oncology drug discovery.
References
- 1. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
(1R)-IDH889: A Comprehensive Technical Guide for Researchers
(1R)-IDH889 , an isomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor IDH889, serves as a crucial control compound in preclinical research. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, and details the experimental context of its active isomer, IDH889, in targeting cancers with IDH1 mutations. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
The fundamental physicochemical properties of this compound are identical to its active (S)-enantiomer, IDH889, due to their isomeric relationship.
| Property | Value |
| CAS Number | 1429179-08-7 |
| Molecular Weight | 436.49 g/mol |
| Chemical Formula | C₂₃H₂₅FN₆O₂ |
Mechanism of Action and Signaling Pathway
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3][4]
IDH889, the active isomer of this compound, is an allosteric and mutant-specific inhibitor of IDH1.[1] It binds to an allosteric pocket of the mutant IDH1 enzyme, effectively blocking the production of 2-HG.[1] The reduction in 2-HG levels is hypothesized to reverse the epigenetic blockade, allowing for normal cellular differentiation. Furthermore, the inhibition of mutant IDH1 can impact other signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is often dysregulated in cancer.[5][6]
Experimental Protocols
This compound is typically used as a negative control in experiments where IDH889 is the active compound. Below are detailed methodologies for key experiments to assess the efficacy of mutant IDH1 inhibitors.
In Vitro Cell Viability Assay
This protocol is designed to determine the effect of a mutant IDH1 inhibitor on the proliferation of cancer cells harboring the IDH1 mutation.
Materials:
-
IDH1-mutant cancer cell line (e.g., U-87 MG engineered with IDH1-R132H)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
IDH889 and this compound stock solutions (dissolved in DMSO)
-
CellTiter-Glo® 2.0 Assay Reagent
-
Plate reader with luminescence detection
Procedure:
-
Seed the IDH1-mutant cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of IDH889 and this compound in cell culture medium. A typical dose-response curve may include concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value for each compound.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of a mutant IDH1 inhibitor in a mouse model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
IDH1-mutant cancer cells
-
Matrigel
-
IDH889 and this compound formulated for oral administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously implant IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, IDH889, and this compound.
-
Administer the compounds orally at the predetermined dose and schedule (e.g., daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, immunohistochemistry).
Measurement of 2-HG Levels by LC-MS/MS
This protocol describes the quantification of the oncometabolite 2-HG in cell culture media or tumor tissue.
Materials:
-
Cell culture media or tumor tissue homogenates
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Cold methanol (80%)
-
LC-MS/MS system
Procedure:
-
Collect cell culture medium or prepare tumor tissue homogenates.
-
Add a known amount of the internal standard to each sample.
-
Precipitate proteins by adding cold 80% methanol and incubating at -80°C for at least 20 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS/MS system to quantify 2-HG levels relative to the internal standard.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer as a Cornerstone of Specificity: A Technical Guide to (1R)-IDH889 as a Control in Mutant IDH1 Research
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of (1R)-IDH889, the inactive enantiomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889. Intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics, this document elucidates the critical role of this compound as a negative control in establishing the specificity of its active counterpart. Through a comprehensive review of its biochemical and cellular activity—or purposeful lack thereof—this guide underscores the importance of chiral separation in drug discovery and validation.
Introduction: The Significance of Stereochemistry in Targeted Drug Discovery
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are key oncogenic drivers in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation.
Small molecule inhibitors targeting these mutant IDH1 enzymes have emerged as a promising therapeutic strategy. IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor with high selectivity for IDH1 R132 mutations.[1][2] As with many small molecule inhibitors, IDH889 possesses a chiral center, resulting in two enantiomers: the active (S)-enantiomer (IDH889) and the inactive (R)-enantiomer (this compound). The use of the inactive enantiomer as a negative control is a fundamental principle in pharmacology to ensure that the observed biological effects of the active compound are due to specific on-target activity and not a result of off-target effects or the general chemical structure.[1]
Mechanism of Action: A Tale of Two Enantiomers
The therapeutic efficacy of IDH889 lies in its ability to specifically bind to and inhibit the neomorphic activity of mutant IDH1 enzymes, thereby reducing the production of 2-HG. This inhibition is highly stereospecific. The (S)-enantiomer, IDH889, is the eutomer, or the pharmacologically active isomer. In contrast, the (R)-enantiomer, this compound, is the distomer, which is essentially inactive against the target enzyme.[1]
The profound difference in activity between enantiomers, as demonstrated with other chiral IDH1 inhibitors like ML309, highlights the precise three-dimensional interaction required for potent inhibition. For ML309, the active (+) isomer exhibits an IC50 of 68 nM against IDH1 R132H, while the inactive (-) isomer has an IC50 of 29,000 nM, a greater than 400-fold difference in potency.[3] While specific IC50 values for this compound are not publicly available, it is marketed and utilized as an inactive control, implying a similarly significant disparity in activity compared to the active IDH889.[1]
Data Presentation: Quantifying Activity and Inactivity
To provide a clear comparison of the activity of the active IDH889 enantiomer and the expected inactivity of the this compound control, the following tables summarize the available quantitative data for IDH889.
| Compound | Target | Assay Type | IC50 (µM) |
| IDH889 | IDH1 R132H | Biochemical | 0.02[2] |
| IDH889 | IDH1 R132C | Biochemical | 0.072[2] |
| IDH889 | IDH1 wt | Biochemical | 1.38[2] |
| This compound | IDH1 R132H | Biochemical | Expected to be >10 µM |
| This compound | IDH1 R132C | Biochemical | Expected to be >10 µM |
| This compound | IDH1 wt | Biochemical | Expected to be >10 µM |
Table 1: Biochemical Activity of IDH889 and Expected Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) |
| IDH889 | U87MG (IDH1 R132H) | Cellular 2-HG Production | 0.014[2] |
| This compound | U87MG (IDH1 R132H) | Cellular 2-HG Production | Expected to show no significant inhibition |
Table 2: Cellular Activity of IDH889 and Expected Activity of this compound
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of inhibitor potency and the validation of a negative control.
Mutant IDH1 Biochemical Inhibition Assay (NADPH Consumption)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein by monitoring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human IDH1 R132H or R132C enzyme
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol
-
NADPH
-
α-ketoglutarate (α-KG)
-
Diaphorase
-
Resazurin
-
Test compounds (IDH889 and this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Ex 544 nm, Em 590 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 40 µL of a solution containing the IDH1 mutant enzyme and NADPH in assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of α-KG solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding 25 µL of a detection reagent containing diaphorase and resazurin.
-
Incubate for 1 minute and read the fluorescence on a plate reader.
-
The amount of NADPH consumed is inversely proportional to the fluorescence signal.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.
Cellular 2-HG Production Assay (LC-MS/MS)
This assay quantifies the intracellular levels of 2-HG in cells expressing mutant IDH1 following treatment with a test compound.
Materials:
-
U87MG cells stably expressing IDH1 R132H
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
Test compounds (IDH889 and this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold, 80%)
-
LC-MS/MS system
Procedure:
-
Seed U87MG-IDH1 R132H cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Analyze the samples by LC-MS/MS to quantify the levels of 2-HG.
-
Normalize 2-HG levels to total protein concentration or cell number.
-
Determine the IC50 for the inhibition of 2-HG production by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
To further clarify the concepts and workflows described, the following diagrams are provided.
Caption: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of IDH889.
References
Stereoselective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) by (1R)-IDH889: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the stereoselective activity of (1R)-IDH889, a potent and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine. Herein, we detail the comparative activity of IDH889's stereoisomers, delineate the experimental protocols for assessing their inhibitory effects, and contextualize these findings within the relevant oncogenic signaling pathways.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[2]
IDH889 is a highly selective inhibitor of various IDH1 R132 mutations.[3] The development of IDH889 stemmed from the optimization of a high-throughput screening hit, a 3-pyrimidin-4-yl-oxazolidin-2-one core. Early structure-activity relationship (SAR) studies of the parent compound, IDH125, revealed a significant dependence on stereochemistry for its inhibitory activity.[4][5]
Comparative Activity of Stereoisomers
The development of potent and selective IDH1 inhibitors is critically dependent on the precise three-dimensional arrangement of the molecule. IDH889 is a chiral molecule, and its biological activity resides predominantly in a single stereoisomer. The precursor to IDH889, compound IDH125, was synthesized as a racemic mixture and subsequently resolved into its four stereoisomers to determine the most active configuration.
The (S,S)-diastereomer of the parent compound, IDH125, was identified as the most potent inhibitor of the IDH1 R132H mutant enzyme.[4][5] This stereochemical preference was maintained throughout the lead optimization process that led to the development of IDH889. Consequently, the active enantiomer, this compound, exhibits significantly greater inhibitory activity compared to its other stereoisomers. The other isomers, such as (1S)-IDH889, are often used as negative controls in experiments to demonstrate the stereospecificity of the active compound.[3]
The following tables summarize the quantitative data for IDH889 and its precursor stereoisomers.
| Compound | Stereochemistry | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) | IDH1 wt IC50 (µM) | Cellular 2-HG Production IC50 (µM) | Reference |
| IDH889 | (1R) - Active Isomer | 0.02 | 0.072 | 1.38 | 0.014 | [3] |
| (1S)-IDH889 | Inactive Isomer | > 50 | > 50 | > 50 | Not Reported | [3] |
| Precursor Compound | Stereochemistry | IDH1 R132H IC50 (µM) | Reference |
| IDH125 (1f) | (S,S) | 0.046 | [4] |
| 1e | (R,R) | > 50 | [4] |
| 1g | (S,R) | > 50 | [4] |
| 1h | (R,S) | > 50 | [4] |
Experimental Protocols
The determination of the inhibitory activity of IDH889 and its stereoisomers involves a series of biochemical and cellular assays. The detailed methodologies are crucial for the accurate assessment of compound potency and selectivity.
Recombinant IDH1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant mutant IDH1.
Methodology:
-
Enzyme Preparation: Recombinant human IDH1 R132H or R132C is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA).
-
Compound Addition: A serial dilution of the test compound (e.g., IDH889 stereoisomers) is added to the wells.
-
Enzyme and Substrate Addition: The reaction is initiated by the addition of the enzyme, NADPH, and the substrate α-ketoglutarate.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular 2-HG Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.
Methodology:
-
Cell Culture: A suitable cell line (e.g., U87 glioblastoma cells) is engineered to stably express the IDH1 R132H or R132C mutation.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a defined period (e.g., 48 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., 80% methanol).
-
2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC50 values for the inhibition of 2-HG production are determined from the dose-response curves.
Signaling Pathways and Mechanism of Action
The oncogenic effects of mutant IDH1 are primarily mediated by the accumulation of 2-HG, which perturbs the epigenetic landscape of the cell. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event induces a conformational change that inactivates the enzyme, thereby blocking the production of 2-HG.
The reduction in 2-HG levels following treatment with this compound is expected to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation of DNA and histones. This, in turn, can induce cellular differentiation and inhibit tumor growth.
The diagram below illustrates the core signaling pathway affected by mutant IDH1 and the mechanism of action of this compound.
Caption: Mutant IDH1 signaling and inhibition by this compound.
The following diagram illustrates the general workflow for assessing the stereoselective activity of IDH1 inhibitors.
Caption: General workflow for assessing stereoselective IDH1 inhibition.
The logical relationship between the stereoisomers of an IDH inhibitor and their resulting biological activity is depicted in the diagram below.
Caption: Logical relationship of stereoisomerism and biological activity.
Conclusion
The development of this compound as a potent and selective inhibitor of mutant IDH1 underscores the critical importance of stereochemistry in drug design. The data clearly demonstrate that the inhibitory activity of this class of molecules resides in a single, specific stereoisomer. This stereoselectivity highlights the precise molecular interactions required for effective allosteric inhibition of the mutant IDH1 enzyme. For researchers in the field, the use of the correct, active stereoisomer is paramount for obtaining accurate and meaningful experimental results, while the inactive isomers serve as essential tools for confirming the specificity of the observed effects. This technical guide provides the foundational data and methodologies to support further research and development of targeted therapies for IDH1-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-IDH889 is the (1R) stereoisomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While the (S,S)-diastereomer, commonly referred to as IDH889, is the biologically active component that inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), the (1R)-isomer serves as a crucial negative control in research settings to elucidate the specific effects of the active compound. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, drawing from established methodologies for this class of compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | (4R)-3-(2-(((1R)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one |
| Molecular Formula | C₂₃H₂₅FN₆O₂ |
| Molecular Weight | 436.49 g/mol |
| Chiral Centers | 2 |
| Stereoisomer | (1R, 4R) |
Synthesis Workflow
The synthesis of this compound is a multi-step process that involves the preparation of two key chiral intermediates followed by their coupling and subsequent purification. The overall synthetic strategy is adapted from the reported synthesis of its active (S,S)-diastereomer.
(1R)-IDH889: A Technical Guide on Solubility and Stability
This technical guide provides an in-depth overview of the solubility and stability of (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical research.
Core Compound Information
This compound is the (1R) isomer of IDH889 and is often used as an experimental control.[1] IDH889 is an orally available and brain-penetrant allosteric inhibitor that specifically targets mutations in the IDH1 enzyme, such as R132H and R132C.[2][3] This targeted inhibition blocks the production of the oncometabolite R-2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of several cancers.[2][4]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems, which is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. The data is summarized in the table below.
| Solvent System | Solubility | Observation | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (458.21 mM) | Ultrasonic needed | In vitro stock |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.46 mM) | Clear solution | In vivo |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.46 mM) | Suspended solution | In vivo (oral, IP) |
Data sourced from MedChemExpress product information for IDH889.[2][3]
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity of this compound. The following table outlines the recommended storage conditions and stability periods for the compound in both solid and solution forms.
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Data sourced from MedChemExpress product information for IDH889.[2][3] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark environment.[5] Stock solutions should be used within the specified timeframes to ensure experimental consistency.
Experimental Protocols
Detailed methodologies for the preparation of this compound formulations for experimental use are provided below. Adherence to these protocols is essential for achieving the desired concentrations and ensuring the stability of the compound in solution.
In Vitro Stock Solution Preparation (DMSO)
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 200 mg/mL solution, add 1 mL of DMSO to 200 mg of this compound).
-
To aid dissolution, sonicate the mixture in an ultrasonic water bath until the solution is clear.[3]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
-
In Vivo Formulation 1: Corn Oil-Based Solution
-
Objective: To prepare a clear solution of this compound for in vivo administration.
-
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
-
Procedure:
In Vivo Formulation 2: Aqueous Suspension
-
Objective: To prepare a suspended solution of this compound for oral or intraperitoneal injection.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a new tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The resulting mixture will be a suspended solution with a concentration of 5 mg/mL.[2][3] Ultrasonic treatment may be used to ensure a uniform suspension.
-
Mechanism of Action and Experimental Workflow
The primary mechanism of action for this compound is the allosteric inhibition of mutant IDH1. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).
A typical experimental workflow to evaluate the efficacy of this compound involves treating mutant IDH1-expressing cells with the inhibitor and subsequently measuring the levels of 2-HG.
References
The Discovery and Characterization of IDH889: A Potent and Stereoselective Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. IDH889 has emerged as a potent, orally bioavailable, and brain-penetrant allosteric inhibitor specifically targeting mutant forms of IDH1. This technical guide provides an in-depth overview of the discovery, optimization, and characterization of IDH889 and its enantiomers, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function enzymatic activity that converts α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby driving cancer development.[2] The discovery of these mutations has spurred the development of targeted inhibitors as a promising therapeutic strategy.
This guide focuses on the discovery and preclinical development of IDH889, a member of the 3-pyrimidin-4-yl-oxazolidin-2-one class of mutant IDH1 inhibitors.[3][4]
Discovery and Optimization of IDH889
The journey to identify IDH889 began with a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the IDH1 R132H mutant. This effort led to the identification of 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a promising hit.[3]
Stereochemistry and Potency
The initial hit compound possessed two stereocenters, leading to four possible stereoisomers. Synthesis and evaluation of each of these isomers revealed that the (S,S)-diastereomer, designated IDH125, was the most potent inhibitor of IDH1 R132H.[3][4] This finding underscored the critical importance of stereochemistry for the activity of this chemical series.
Further optimization of the hit, focusing on improving metabolic stability and pharmacokinetic properties while maintaining potency, led to the development of IDH889.[3] IDH889 is the (S,S)-diastereomer of its respective parent compound and demonstrates significantly improved characteristics as a preclinical candidate.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for IDH889 and its relevant precursors.
Table 1: In Vitro Potency of IDH889 and Precursor Stereoisomers against Mutant and Wild-Type IDH1
| Compound | Stereochemistry | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) | IDH1 wt IC50 (µM) |
| IDH125 | (S,S) | 0.02 | 0.072 | 1.38 |
| Isomer 1 | (R,R) | >40 | - | - |
| Isomer 2 | (S,R) | 1.9 | - | - |
| Isomer 3 | (R,S) | 7.9 | - | - |
| IDH889 | (S,S) | 0.02 | 0.072 | 1.38 |
Data sourced from Levell et al., ACS Med Chem Lett, 2017.[3]
Table 2: Cellular and Pharmacokinetic Properties of IDH889
| Parameter | Value | Species |
| Cellular 2-HG Inhibition IC50 (µM) | 0.014 | Human HCT116 cells |
| Brain/Blood Ratio | 1.4 | Rat |
| Plasma Exposure (AUC, µM·h at 10 mg/kg) | 3.6 | Mouse |
| Plasma Exposure (Cmax, µM at 10 mg/kg) | 1.7 | Mouse |
| Plasma Exposure (AUC, µM·h at 100 mg/kg) | 55.5 | Mouse |
| Plasma Exposure (Cmax, µM at 100 mg/kg) | 14.2 | Mouse |
Data sourced from MedchemExpress and other publicly available data.[3]
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway and Inhibition by IDH889
Caption: Mutant IDH1 pathway and its inhibition by IDH889.
Experimental Workflow for the Discovery and Characterization of IDH889
Caption: Workflow for IDH889 discovery and preclinical evaluation.
Experimental Protocols
Synthesis of IDH889 and its Stereoisomers
The synthesis of the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold and subsequent derivatization to yield IDH889 and its stereoisomers is a multi-step process. A detailed protocol can be found in the supporting information of the primary publication by Levell et al.[5] The key steps involve the synthesis of the chiral oxazolidinone core and the chiral ethylamine side chain, followed by their coupling to the pyrimidine scaffold. Chiral separation of the diastereomers can be achieved using preparative chiral supercritical fluid chromatography (SFC).
IDH1 R132H Biochemical Potency Assay (TR-FRET)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu-anti-GST antibody-based assay, is a common method for determining the biochemical potency of inhibitors.[1]
-
Principle: The assay measures the binding of a tracer molecule to the GST-tagged IDH1 R132H protein. Inhibition of this binding by a test compound results in a decrease in the TR-FRET signal.
-
Reagents:
-
GST-tagged recombinant human IDH1 R132H protein
-
LanthaScreen™ Eu-anti-GST antibody
-
Fluorescent tracer
-
Assay buffer
-
Test compounds (e.g., IDH889)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, GST-IDH1 R132H protein, and the Eu-anti-GST antibody.
-
Incubate at room temperature.
-
Add the fluorescent tracer.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
-
Cellular 2-HG Inhibition Assay (LC-MS/MS)
The efficacy of IDH889 in a cellular context is determined by its ability to inhibit the production of 2-HG in cells engineered to express mutant IDH1.
-
Principle: Cells are treated with the inhibitor, and the intracellular levels of 2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Line: HCT116 human colon cancer cells engineered to express IDH1 R132H are commonly used.
-
Procedure:
-
Plate the HCT116-IDH1 R132H cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., IDH889) for a specified period (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them to release intracellular metabolites.
-
Perform a protein quantification assay to normalize the results.
-
Extract the metabolites from the cell lysate.
-
Analyze the extracted metabolites by LC-MS/MS to quantify the levels of 2-HG.
-
Plot the 2-HG levels against the compound concentration to determine the cellular IC50 value.
-
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of IDH889, a subcutaneous tumor xenograft model is utilized.[3]
-
Principle: Human cancer cells expressing mutant IDH1 are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and pharmacodynamic markers are monitored.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
Implant HCT116-IDH1 R132H cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., IDH889) orally at the desired dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, or at specified time points, collect tumor tissue and plasma for pharmacodynamic (2-HG levels) and pharmacokinetic analysis.
-
Conclusion
IDH889 stands as a well-characterized, potent, and stereoselective allosteric inhibitor of mutant IDH1. Its discovery, driven by a systematic optimization process, has provided a valuable tool for preclinical research and a promising foundation for the development of targeted therapies for IDH1-mutant cancers. The detailed data and experimental protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cancer drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
(1R)-IDH889 supplier and purchasing information
(1R)-IDH889 is the inactive enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In the realm of cancer research and drug development, particularly in the context of malignancies harboring IDH1 mutations, this compound serves as a crucial experimental control. Its structural similarity to the active (S)-enantiomer, IDH889, without the corresponding inhibitory activity, allows researchers to delineate the specific effects of mutant IDH1 inhibition from any potential off-target effects of the chemical scaffold.
This technical guide provides an in-depth overview of this compound, including supplier and purchasing information, its role in research, relevant experimental protocols where it serves as a negative control, and the signaling pathways impacted by its active counterpart.
Supplier and Purchasing Information
For researchers seeking to procure this compound for their studies, several chemical suppliers offer this compound. The availability, pricing, and purity can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of available data from select suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number |
| MedchemExpress | HY-112289B | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Varies by quantity | 1429179-08-7 |
| Aladdin Scientific | I650995 | ≥98% | 100mg | $1,800.90[1] | 1429179-07-6 (for IDH889) |
| Adooq Bioscience | A19578 | >99% (HPLC) | 5mg, 10mg, 50mg, 100mg | Varies by quantity | 1429179-07-6 (for IDH889)[2] |
Note: Pricing and availability are subject to change. Researchers should verify the information with the respective suppliers. The CAS number for the active isomer IDH889 is often listed, so it is crucial to specify the desired (1R)-enantiomer when ordering.
The Role of Mutant IDH1 in Cancer and the Mechanism of Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[3][5] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme.[3] This mutant IDH1 gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), a reaction that consumes NADPH.[3][6]
The accumulation of 2-HG is a key driver of tumorigenesis. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][8] This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which in turn dysregulate gene expression, block cellular differentiation, and promote cancer development.[7][8]
IDH889 is an allosteric inhibitor that specifically targets the mutant IDH1 enzyme.[9] By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG. As the inactive enantiomer, this compound is used in parallel experiments to confirm that the observed biological effects are due to the specific inhibition of mutant IDH1 by IDH889 and not due to other, non-specific interactions of the chemical compound with the cells or organism.
Signaling Pathways
The inhibition of mutant IDH1 by compounds like IDH889 has significant downstream effects on cellular signaling and metabolism. A simplified representation of the core pathway is depicted below.
Experimental Protocols
The following protocols are examples of standard assays where this compound would be used as a negative control alongside its active isomer, IDH889, to validate the specificity of mutant IDH1 inhibition.
In Vitro Cell-Based 2-HG Measurement Assay
This protocol is designed to quantify the intracellular levels of the oncometabolite 2-HG in mutant IDH1-harboring cancer cells following treatment with an inhibitor.
Methodology:
-
Cell Culture: Culture mutant IDH1 cancer cells (e.g., HT-1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (S)-IDH889 and this compound in DMSO. Prepare serial dilutions of the compounds in cell culture media to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.
-
Treatment: Treat the cells with varying concentrations of (S)-IDH889, this compound, and the vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
2-HG Quantification: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of 2-HG.
-
Data Analysis: Normalize the 2-HG levels to the cell number or protein concentration. Compare the 2-HG levels in cells treated with (S)-IDH889 to those treated with this compound and the vehicle control. A significant reduction in 2-HG should be observed only in the (S)-IDH889 treated cells.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed mutant IDH1 cancer cells in 96-well plates at an appropriate density. Allow the cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of (S)-IDH889, this compound, and a vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values. The results should demonstrate a dose-dependent decrease in viability for cells treated with (S)-IDH889, while this compound should have minimal effect.
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant mutant IDH1 cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a specified size, randomize the mice into treatment groups: vehicle control, (S)-IDH889, and this compound.
-
Drug Administration: Administer the compounds to the mice, typically via oral gavage, at a predetermined dose and schedule.
-
Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma to measure 2-HG levels and assess target engagement.
-
Data Analysis: Compare the tumor growth inhibition and 2-HG reduction between the different treatment groups. Significant anti-tumor activity and 2-HG reduction are expected in the (S)-IDH889 group, with no significant effects in the this compound group compared to the vehicle control.
References
- 1. biocompare.com [biocompare.com]
- 2. adooq.com [adooq.com]
- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
(1R)-IDH889 as a Negative Control in Preclinical Isocitrate Dehydrogenase 1 (IDH1) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have emerged as a promising class of drugs for various malignancies, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. The development of potent and selective inhibitors of mutant IDH1, such as IDH889, has necessitated the use of appropriate negative controls in preclinical studies to ensure the specificity of the observed effects. This technical guide provides an in-depth overview of the preclinical data and methodologies related to the use of (1R)-IDH889, the inactive enantiomer of IDH889, as a negative control.
The Rationale for an Enantiomeric Negative Control
IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor that is highly selective for mutant forms of IDH1.[1] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. Through meticulous structure-activity relationship (SAR) studies, it was determined that the biological activity of this class of inhibitors is highly dependent on their stereochemistry. Specifically, the (S,S)-diastereomer, designated as IDH889, was identified as the most potent inhibitor of mutant IDH1.[2][3][4] Consequently, its enantiomer, this compound, is essentially inactive and serves as an ideal negative control for in vitro and in vivo experiments. The use of an inactive enantiomer as a negative control is a rigorous approach in pharmacology, as it possesses identical physicochemical properties to the active compound, differing only in its three-dimensional arrangement and, therefore, its interaction with the biological target.
Quantitative Preclinical Data
While direct quantitative data for this compound is not extensively published, its profound lack of activity is inferred from the high potency of its (S,S)-enantiomer, IDH889. The following tables summarize the reported activity of the active compound, IDH889, against various IDH1 isoforms. It is established that this compound, as the inactive isomer, would exhibit significantly higher or no measurable IC50 values under the same assay conditions.[1][3]
Table 1: In Vitro Biochemical Activity of IDH889 [1][5][6]
| Target Enzyme | IC50 (µM) |
| IDH1 R132H | 0.02 |
| IDH1 R132C | 0.072 |
| IDH1 wild type (wt) | 1.38 |
Table 2: In Vitro Cellular Activity of IDH889 [1][6]
| Cell-Based Assay | IC50 (µM) |
| 2-HG Production Inhibition | 0.014 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to characterize IDH1 inhibitors and their negative controls.
Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1.
Protocol:
-
Reagents:
-
Purified recombinant human IDH1 R132H enzyme.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin.
-
Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer.
-
Detection Reagents: Diaphorase and resazurin.
-
Test Compounds: IDH889 and this compound dissolved in DMSO.
-
-
Procedure:
-
Add 2.5 µL of the test compound (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the IDH1 R132H enzyme solution (final concentration ~0.3 ng/µL) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution (final concentrations: 4 mM α-KG, 16 µM NADPH).
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and develop the signal by adding 5 µL of the detection reagent mixture (containing resazurin and diaphorase).
-
Incubate at room temperature for 10 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular 2-HG Production Assay
This assay measures the inhibition of 2-HG production in cells engineered to express mutant IDH1.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., U87 glioblastoma cells) stably expressing IDH1 R132H in appropriate growth medium.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of IDH889 or this compound for 48-72 hours.
-
Collect the cell culture medium.
-
Measure the concentration of 2-HG in the medium using a commercially available 2-HG assay kit (either colorimetric or fluorometric) or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Normalize 2-HG levels to the number of cells or total protein concentration.
-
Calculate the percent inhibition of 2-HG production compared to vehicle-treated cells.
-
Determine the cellular IC50 values from the dose-response curves.
-
In Vivo Xenograft Model
This experiment evaluates the in vivo efficacy of an IDH1 inhibitor in a tumor model.
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID).
-
Implant human cancer cells expressing mutant IDH1 (e.g., HT1080 fibrosarcoma or a patient-derived xenograft model) subcutaneously.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control (e.g., oral gavage)
-
IDH889 (e.g., 10-100 mg/kg, oral gavage, once or twice daily)
-
This compound (at the same dose and schedule as IDH889)
-
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, or at specified time points, collect tumors and plasma for pharmacodynamic analysis.
-
Measure 2-HG levels in the tumor tissue and plasma using LC-MS/MS to confirm target engagement.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the IDH889-treated group to the vehicle and this compound-treated groups.
-
Analyze the reduction in 2-HG levels in the tumors and plasma of the treated animals.
-
Visualizations
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory effect of IDH889.
Experimental Workflow for In Vitro Inhibitor Screening
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. IDH-889 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
(1R)-IDH889 In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent point mutation in the IDH1 gene (most commonly at arginine 132, R132H) leads to a neomorphic enzymatic activity.[2][3][4] This mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.
(1R)-IDH889 is an orally available, brain-penetrant, allosteric inhibitor that demonstrates potent and selective inhibition of mutant IDH1 enzymes.[6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical enzyme assay, a cell-based 2-HG inhibition assay, and a cellular thermal shift assay (CETSA) for target engagement.
Caption: Wild-Type vs. Mutant IDH1 Signaling Pathway.
Data Presentation
The inhibitory activity of this compound against wild-type and mutant forms of IDH1 has been quantified. The data below is summarized from publicly available sources.[6]
| Target Enzyme / Cell Line | Assay Type | IC50 Value (µM) |
| IDH1 R132H | Biochemical | 0.020 |
| IDH1 R132C | Biochemical | 0.072 |
| IDH1 Wild-Type (WT) | Biochemical | 1.38 |
| mIDH1 Cell Line | 2-HG Production | 0.014 |
Experimental Protocols
Biochemical Assay for mIDH1 Inhibition
Principle: This assay measures the ability of this compound to inhibit the neomorphic activity of purified recombinant mIDH1 enzyme. The reaction consumes the cofactor NADPH, and the rate of its depletion is monitored by the decrease in absorbance or fluorescence.[1][5][7]
Caption: Workflow for the mIDH1 Biochemical Inhibition Assay.
Materials and Reagents:
-
Purified, recombinant human mIDH1 (e.g., R132H or R132C) enzyme
-
This compound
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[5]
-
DMSO (for compound dilution)
-
384-well assay plates (black or UV-transparent, depending on detection method)
-
Microplate reader capable of measuring absorbance or fluorescence
Protocol:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 10 mM, diluted to create a 10-point, 3-fold dilution curve.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 15 µL of the mIDH1 enzyme solution to each well of a 384-well plate.
-
Transfer a small volume (e.g., 100 nL) of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding 15 µL of the substrate solution (α-KG and NADPH) to each well. The final reaction volume is 30 µL.[5]
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Measure the remaining NADPH by reading fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based 2-HG Inhibition Assay
Principle: This assay quantifies the potency of this compound in a cellular context by measuring its ability to inhibit 2-HG production in a cell line endogenously expressing or engineered to express mIDH1.[3][8] The amount of 2-HG secreted into the culture medium is typically measured by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][5]
Caption: Workflow for the Cell-Based 2-HG Inhibition Assay.
Materials and Reagents:
-
mIDH1-expressing cell line (e.g., HT1080 fibrosarcoma, U87-R132H glioblastoma)[3]
-
Appropriate cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C₅-2-HG)
-
Cold 80% Methanol
Protocol:
-
Cell Seeding: Seed the mIDH1 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.[3]
-
Sample Collection: After incubation, collect the cell culture supernatant for 2-HG analysis.
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of supernatant, add a known amount of internal standard.
-
Add 400 µL of cold 80% methanol to precipitate proteins.[9]
-
Vortex and incubate at -80°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the amount of 2-HG in each sample.
-
Data Analysis:
-
Optionally, perform a cell viability assay (e.g., CellTiter-Glo®) on the cell plate to normalize for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of 2-HG production for each compound concentration relative to the DMSO control.
-
Plot the data and perform a non-linear regression analysis to determine the cellular IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method used to verify direct binding of a drug to its target protein in a cellular environment.[10] The binding of a ligand, such as this compound, typically stabilizes the target protein (mIDH1), leading to an increase in its melting temperature. This change is detected by heating cell lysates, separating soluble from aggregated protein, and quantifying the amount of soluble mIDH1 remaining at different temperatures.[8][10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials and Reagents:
-
mIDH1-expressing cell line (e.g., U87-R132H)[8]
-
This compound
-
PBS and protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for Western Blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody specific for IDH1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Treat cultured mIDH1-expressing cells with either this compound at a fixed concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 37°C to 73°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis: Lyse the cells by performing repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Denature the samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against IDH1, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the relative amount of soluble mIDH1 as a function of temperature for both the drug-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of mIDH1, confirming target engagement.[8] An isothermal dose-response can also be performed at a single, optimized temperature (e.g., 59°C) to determine a cellular EC50 for target engagement.[8]
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]
- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. telospub.com [telospub.com]
- 8. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1R)-IDH889 in Cell-Based 2-HG Assays
For Researchers, Scientists, and Drug Development Professionals
(1R)-IDH889 is a potent, selective, and orally bioavailable allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132H and R132C, which are frequently found in various cancers. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. Therefore, the accurate measurement of 2-HG levels in a cellular context is crucial for evaluating the efficacy of mutant IDH1 inhibitors like this compound.
These application notes provide detailed protocols for utilizing this compound in cell-based assays to monitor its inhibitory effect on 2-HG production.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor. It binds to a site distinct from the active site of the mutant IDH1 enzyme. This binding induces a conformational change in the enzyme, rendering it catalytically inactive. Consequently, the conversion of α-KG to 2-HG is blocked, leading to a reduction in intracellular and extracellular 2-HG levels.
Caption: Mechanism of this compound Action.
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound against various IDH1 mutations and its effect on cellular 2-HG production.
| Target | IC50 (µM) | Assay Type | Reference |
| IDH1 R132H | 0.02 | Biochemical | [1][2][3] |
| IDH1 R132C | 0.072 | Biochemical | [1][2][3] |
| IDH1 wt | 1.38 | Biochemical | [1][2][3] |
| Cellular 2-HG Production | 0.014 | Cell-Based | [1][2][3] |
Experimental Protocols
I. Cell Line Selection
It is recommended to use cell lines that endogenously express an IDH1 mutation or have been engineered to overexpress a mutant IDH1 allele. Commonly used cell lines include:
-
HT1080 (Fibrosarcoma): Endogenously harbors the IDH1 R132C mutation.
-
U87-MG (Glioblastoma): Can be engineered to express mutant IDH1 (e.g., R132H).
II. General Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the chosen cell line in a suitable culture plate format (e.g., 6-well, 12-well, or 96-well plate) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with concentrations ranging from sub-nanomolar to micromolar to determine the optimal inhibitory concentration for your specific cell line and assay conditions. Based on the provided IC50 values, a starting range of 1 nM to 10 µM is recommended.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with this compound for a sufficient period to observe a significant reduction in 2-HG levels. A typical incubation time is 24 to 72 hours.
III. Protocol for Intracellular 2-HG Measurement
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other plate formats.
-
Cell Lysis and Metabolite Extraction:
-
After the incubation period, aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube. The pellet contains proteins and can be used for protein quantification to normalize the 2-HG levels.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
The dried extract is now ready for derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or can be reconstituted in a suitable buffer for Liquid Chromatography-Mass Spectrometry (LC-MS) or enzymatic assays.
-
IV. Protocol for Extracellular 2-HG Measurement
-
Sample Collection:
-
After the incubation period with this compound, collect the conditioned culture medium from each well.
-
-
Sample Preparation:
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly used for 2-HG measurement using a fluorimetric or colorimetric assay kit or can be further processed for MS-based analysis.
-
V. 2-HG Detection Methods
Several methods can be employed to quantify 2-HG levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that can distinguish between D-2-HG and L-2-HG enantiomers. Requires derivatization of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another highly sensitive and specific method that can also differentiate between 2-HG enantiomers.
-
Fluorimetric/Colorimetric Assay Kits: These are commercially available kits that provide a more high-throughput and less instrument-intensive method for 2-HG quantification. These assays are typically based on an enzymatic reaction where 2-HG is oxidized, leading to the production of a fluorescent or colored product.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based 2-HG assay using this compound.
Caption: Workflow for Cell-Based 2-HG Assay.
Data Analysis and Interpretation
The primary output of the assay will be the concentration of 2-HG in the treated versus untreated cells.
-
Normalization: For intracellular measurements, normalize the 2-HG concentration to the total protein content of the cell lysate to account for differences in cell number.
-
Dose-Response Curve: Plot the normalized 2-HG levels against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 2-HG production by 50%.
A significant reduction in 2-HG levels upon treatment with this compound confirms its on-target activity and cellular potency. This assay can be adapted for high-throughput screening of other potential mutant IDH1 inhibitors or to investigate the downstream effects of 2-HG reduction.
References
- 1. Registered report: Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases | eLife [elifesciences.org]
- 2. Table 6, 2-HG production cell assay and cytotoxicity assay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Dissolving (1R)-IDH889 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the solubilization of (1R)-IDH889, an isomer of the isocitrate dehydrogenase 1 (IDH1) inhibitor IDH889, in dimethyl sulfoxide (DMSO).[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, a step-by-step methodology, storage recommendations, and a troubleshooting guide to ensure the integrity and stability of the compound for use in research applications.
Quantitative Data Summary
The following table summarizes the key chemical properties and recommended concentrations for preparing stock solutions of this compound.
| Parameter | Value | Reference |
| CAS Number | 1429179-08-7 | [1] |
| Molecular Formula | C₂₃H₂₅FN₆O₂ | [2] |
| Molecular Weight | 436.48 g/mol | [2] |
| Max Solubility in DMSO | 200 mg/mL (458.21 mM) | [1] |
| Appearance | Powder | [3] |
| Recommended Solvents | Anhydrous, newly opened DMSO | [1][4] |
Stock Solution Preparation Calculator
To achieve a desired molar concentration, use the following calculations.
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.2911 mL | 11.4553 mL | 22.9106 mL |
| 5 mM | 0.4582 mL | 2.2911 mL | 4.5821 mL |
| 10 mM | 0.2291 mL | 1.1455 mL | 2.2911 mL |
| 50 mM | 0.0458 mL | 0.2291 mL | 0.4582 mL |
Experimental Protocol
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably from a newly opened bottle.[1][4]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double nitrile).[5]
Step-by-Step Dissolution Procedure
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Gently tap the vial to ensure all powder is at the bottom.[3]
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
Ultrasonication: Place the vial in an ultrasonic water bath. Sonicate the solution for 10-15 minutes to ensure complete dissolution.[1][6] The solution should become clear.
-
Visual Inspection: After sonication, visually inspect the solution to ensure no solid particulates are visible. If precipitation is still present, repeat the vortexing and sonication steps. Gentle warming up to 37-50°C can be applied if necessary, but is not typically required given the high solubility.[3][6]
Preparation of Working Solutions
When diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, assay buffer), rapid addition can cause the compound to precipitate.[4]
-
Best Practice: To prevent precipitation, first perform serial dilutions of the concentrated stock in DMSO to an intermediate concentration before adding the final diluted sample to the aqueous medium.[4]
-
Final DMSO Concentration: For most cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.1% to avoid cellular toxicity.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]
Storage and Handling
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solution: Aliquot the DMSO stock solution into single-use volumes in tightly sealed vials and store at -20°C (short-term) or -80°C (long-term).[3][6]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution should be avoided to maintain the compound's integrity.[3]
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and readily absorbs moisture from the air, which can impact compound solubility and stability.[1][4] Use fresh DMSO and keep containers tightly sealed.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for (1R)-IDH889 in Control Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (1R)-IDH889 as a negative control in experiments investigating the effects of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889. As the inactive enantiomer of IDH889, this compound is an essential tool for distinguishing specific, on-target effects of IDH889 from non-specific or off-target cellular responses.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to a neomorphic enzymatic activity, the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis. IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor of mutant IDH1.[1][2] To ensure that the observed effects of IDH889 are due to its specific inhibition of mutant IDH1, it is crucial to use a proper negative control. This compound, the (R)-enantiomer of IDH889, is biochemically inactive against mutant IDH1 and therefore serves as an ideal negative control.
Data Presentation
The following table summarizes the key biochemical and cellular parameters of IDH889, which inform the recommended concentrations for its inactive enantiomer, this compound, in control experiments.
| Compound | Target | Biochemical IC₅₀ | Cellular 2-HG IC₅₀ | Recommended Control Concentration Range for this compound |
| IDH889 ((1S)-enantiomer) | IDH1 R132H | 0.02 µM[3] | 0.014 µM[3] | 0.01 µM - 1 µM |
| IDH1 R132C | 0.072 µM[3] | Not Reported | 0.05 µM - 5 µM | |
| Wild-Type IDH1 | 1.38 µM[3] | Not Reported | >10 µM (to confirm inactivity) | |
| This compound | Inactive Control | >400-fold less active than IDH889 (based on similar enantiomer pairs[4]) | Not Applicable | See recommended ranges |
Experimental Protocols
Protocol 1: In Vitro Mutant IDH1 Enzyme Inhibition Assay
This protocol is designed to confirm the inactivity of this compound on a biochemical level.
Materials:
-
Recombinant human mutant IDH1 (R132H or R132C) enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
IDH889 (positive control)
-
This compound (negative control)
-
DMSO (for compound dilution)
-
96-well or 384-well plates suitable for fluorescence or absorbance measurements
-
Detection reagent (e.g., a diaphorase/resazurin-based system to measure NADPH consumption)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute this compound in assay buffer to achieve a range of final concentrations, for instance, from 0.01 µM up to 50 µM. A similar dilution series should be prepared for the positive control, IDH889.
-
In a multi-well plate, add the mutant IDH1 enzyme to the assay buffer.
-
Add the diluted this compound or IDH889 to the wells. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a plate reader. The signal will be inversely proportional to the amount of NADPH consumed.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. No significant inhibition should be observed at concentrations where IDH889 shows potent inhibition.
Protocol 2: Cellular 2-HG Production Assay
This protocol assesses the effect of this compound on the production of the oncometabolite 2-HG in cells expressing mutant IDH1.
Materials:
-
IDH1-mutant cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1 R132H, or a patient-derived cell line)
-
Cell culture medium and supplements
-
IDH889 (positive control)
-
This compound (negative control)
-
DMSO
-
96-well cell culture plates
-
2-HG detection kit (mass spectrometry or enzyme-based)
Procedure:
-
Seed the IDH1-mutant cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and IDH889 in cell culture medium. It is recommended to test this compound at the same concentrations as IDH889 (e.g., 0.01 µM to 1 µM) and also at a higher concentration (e.g., 10 µM or 25 µM) to confirm its lack of effect.
-
Treat the cells with the compounds and include a DMSO-only vehicle control.
-
Incubate the cells for a period sufficient to observe a significant reduction in 2-HG levels with the positive control (e.g., 48-72 hours).
-
Harvest the cell lysates or the culture medium to measure 2-HG levels using a suitable detection method.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Compare the 2-HG levels in cells treated with this compound to the DMSO control. No significant reduction in 2-HG should be observed.
Mandatory Visualizations
Caption: Signaling pathway of mutant IDH1 and the role of IDH889.
Caption: Workflow for cellular 2-HG production assay.
Caption: Logical framework for using this compound as a negative control.
References
- 1. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1R)-IDH889 in Glioma Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (1R)-IDH889, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, in glioma cell line research. The focus is on glioma cell lines harboring the common R132H mutation in IDH1, a key driver in the pathology of these brain tumors.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene, particularly the R132H substitution, are a defining feature of a large subset of gliomas. This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG interferes with α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[3][4]
This compound is a small molecule inhibitor that specifically targets the mutant IDH1-R132H enzyme. It binds to an allosteric pocket, effectively blocking the production of 2-HG.[5] This targeted inhibition offers a promising therapeutic strategy for IDH1-mutant gliomas. These application notes provide a framework for investigating the cellular effects of this compound in relevant glioma cell line models.
Data Presentation
The following tables summarize key quantitative data regarding the in vitro activity of this compound and other relevant IDH1 inhibitors. This information is crucial for experimental design and interpretation of results.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IDH1-R132H Enzyme IC₅₀ | 20 nM | Biochemical Assay | [6] |
| Cellular 2-HG IC₅₀ | 14 nM | Not Specified | [6] |
Table 2: In Vitro Activity of AGI-5198 (a structurally related IDH1-R132H inhibitor)
| Parameter | Concentration | Effect | Cell Line | Reference |
| 2-HG Inhibition | 2.5 µM | >99% reduction | Various IDH-mutant glioma cell cultures | [7] |
| 2-HG Inhibition | Dose-dependent | Reduction of intracellular 2-HG | TS603 | [8] |
| Cell Growth | Not specified | Impaired growth of IDH1-mutant cells | TS603 | [8] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the production of 2-HG. This leads to the reversal of epigenetic alterations and impacts other downstream signaling pathways implicated in glioma pathogenesis.
Caption: Mechanism of action of this compound in IDH1-mutant glioma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in glioma cell lines.
Protocol 1: 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
This protocol outlines the quantification of the oncometabolite 2-HG in cell culture supernatants, a primary pharmacodynamic marker of this compound activity.
Caption: Workflow for 2-HG measurement by LC-MS/MS.
Materials:
-
IDH1-mutant glioma cell line (e.g., U87MG-IDH1-R132H, TS603)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold methanol
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed IDH1-mutant glioma cells in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range is 0 to 1000 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the cells for 48 to 72 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, collect the cell culture medium from each well into pre-chilled microcentrifuge tubes.
-
Protein Precipitation: Add four volumes of cold methanol to each media sample (e.g., 800 µL of cold methanol to 200 µL of media).
-
Vortex the samples briefly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method for 2-HG quantification.
-
Data Analysis: Determine the concentration of 2-HG in each sample. Plot the 2-HG concentration against the log of the this compound concentration and perform a non-linear regression to calculate the IC₅₀ for 2-HG inhibition.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the effect of this compound on the viability and proliferation of glioma cell lines.
Caption: Workflow for cell viability assay.
Materials:
-
IDH1-mutant and wild-type glioma cell lines
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Include wells for a no-cell control (medium only). Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization solution to each well. c. Mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm.
-
Viability Assessment (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.
-
Data Analysis: a. Subtract the average background reading (no-cell control) from all other readings. b. Calculate the percent viability for each concentration relative to the vehicle-treated control wells. c. Plot the percent viability against the log of the this compound concentration and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Downstream Signaling Proteins
This protocol is designed to assess the effect of this compound on the expression and post-translational modification of key proteins in signaling pathways affected by mutant IDH1, such as histone methylation and HIF-1α.
Materials:
-
IDH1-mutant glioma cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me3, anti-total Histone H3, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed and treat cells with this compound as described in the previous protocols. b. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody of interest (e.g., anti-H3K9me3) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or total Histone H3 for histone modifications). c. Compare the protein levels between treated and untreated samples.
Conclusion
This compound is a valuable tool for investigating the biology of IDH1-mutant gliomas. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By carefully measuring its impact on 2-HG levels, cell viability, and downstream signaling pathways, a deeper understanding of its therapeutic potential can be achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Immunotherapeutic Potential of Isocitrate Dehydrogenase Mutations in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainlife.org [brainlife.org]
- 4. Exploiting the therapeutic vulnerability of IDH-mutant gliomas with zotiraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF1 and ID1 Interplay Confers Adaptive Survival to HIF1α-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for (1R)-IDH889 in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene are significant drivers in a subset of acute myeloid leukemia (AML) cases. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2 and histone demethylases, leading to epigenetic dysregulation, a block in myeloid differentiation, and leukemogenesis.[1]
(1R)-IDH889 is the active enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant IDH1. It binds to an induced-fit pocket at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation. This inhibition blocks the production of 2-HG, thereby restoring normal epigenetic regulation and inducing the differentiation of AML blasts into mature myeloid cells.[3][4][5] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its use in in vitro and in vivo AML models.
Quantitative Data Summary
The following tables summarize key quantitative data for IDH889, the racemic mixture containing the active this compound enantiomer.
Table 1: In Vitro Efficacy of IDH889
| Parameter | Target | Value | Reference |
| IC₅₀ | IDH1 R132H | 0.02 µM | [6][7] |
| IC₅₀ | IDH1 R132C | 0.072 µM | [6][7] |
| IC₅₀ | Wild-Type IDH1 | 1.38 µM | [6][7] |
| Cellular 2-HG IC₅₀ | HT-1080 (IDH1 R132C) | 0.014 µM | [6][7] |
Table 2: In Vivo Pharmacokinetics of IDH889
| Species | Dose | Cmax | AUC | Brain/Blood Ratio | Reference |
| Mouse | 10 mg/kg p.o. | 1.7 µM | 3.6 µM·h | Not Reported | [3] |
| Mouse | 100 mg/kg p.o. | 14.2 µM | 55.5 µM·h | Not Reported | [3] |
| Rat | 30 mg/kg p.o. | Not Reported | Not Reported | 1.4 | [3] |
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Protocol 1: In Vitro 2-HG Reduction in an Inducible AML Cell Line Model
Objective: To determine the in vitro potency of this compound in reducing 2-HG production in an AML cell line inducibly expressing mutant IDH1.
Materials:
-
THP-1 human AML cell line engineered with a doxycycline-inducible IDH1-R132H expression system
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Doxycycline
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
LC-MS/MS or enzymatic assay kit for 2-HG quantification
Procedure:
-
Cell Culture: Culture the THP-1 IDH1-R132H inducible cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Mutant IDH1 Expression:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Induce the expression of IDH1-R132H by adding doxycycline to the culture medium at a final concentration of 1 µg/mL. Culture an uninduced control group without doxycycline.
-
Incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add the drug dilutions to the induced and uninduced cells.
-
Incubate for 48-72 hours.
-
-
Measurement of 2-HG:
-
Harvest the cells and culture supernatant.
-
Extract intracellular metabolites.
-
Measure the concentration of 2-HG in the cell lysates and supernatant using a validated LC-MS/MS method or a commercially available enzymatic assay kit.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the cell number.
-
Plot the 2-HG concentration against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Induction of Myeloid Differentiation in Primary AML Cells
Objective: To assess the ability of this compound to induce differentiation in primary AML cells harboring an IDH1 mutation.
Materials:
-
Cryopreserved or fresh primary bone marrow or peripheral blood mononuclear cells from an AML patient with a confirmed IDH1 mutation.
-
Ficoll-Paque for mononuclear cell isolation (if using fresh samples).
-
IMDM or RPMI-1640 medium.
-
FBS.
-
Human cytokines (e.g., SCF, TPO, FLT3L, IL-3, IL-6 at 10-100 ng/mL).
-
This compound.
-
DMSO.
-
6-well plates.
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).
-
Cytospin centrifuge and glass slides.
-
Wright-Giemsa stain.
Procedure:
-
Primary Cell Culture:
-
Thaw cryopreserved primary AML cells or isolate mononuclear cells from fresh samples.
-
Culture the cells in medium supplemented with 20% FBS and a cytokine cocktail to support their viability and proliferation.
-
Seed the cells in 6-well plates at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL.
-
-
Treatment:
-
Treat the cells with this compound at a fixed concentration (e.g., 1 µM) or a range of concentrations.
-
Include a vehicle control (DMSO).
-
Incubate for 5-7 days, replenishing the medium and drug every 2-3 days.
-
-
Assessment of Differentiation by Flow Cytometry:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with antibodies against myeloid differentiation markers.
-
Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.
-
-
Morphological Assessment:
-
Prepare cytospin slides from the treated and control cell suspensions.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cell morphology under a light microscope, looking for signs of granulocytic or monocytic differentiation (e.g., indented or segmented nuclei, cytoplasmic granules).
-
Protocol 3: In Vivo Efficacy in an AML Xenograft Model
Objective: To evaluate the anti-leukemic activity of this compound in a patient-derived or cell line-derived AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG)).
-
IDH1-mutant AML cells (e.g., MOLM-14, MV4-11, or patient-derived xenograft cells).
-
Busulfan or irradiation source for pre-conditioning.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers for tumor measurement (if applicable).
-
Flow cytometer and antibodies for human CD45 to assess engraftment.
-
Equipment for 2-HG analysis of tumor tissue.
Procedure:
-
Xenograft Establishment:
-
Sublethally irradiate (e.g., 2.25 Gy) or treat NSG mice with busulfan (e.g., 20 mg/kg) 24 hours prior to cell injection.
-
Inject 1 x 10⁶ to 5 x 10⁶ IDH1-mutant AML cells intravenously or via tail vein injection.
-
Monitor for engraftment by analyzing peripheral blood for the presence of human CD45+ cells.
-
-
Drug Administration:
-
Once engraftment is confirmed (typically 2-3 weeks post-injection), randomize the mice into treatment and control groups.
-
Administer this compound orally (e.g., 100 mg/kg, once or twice daily) for a specified treatment period (e.g., 21-28 days).
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of toxicity and tumor burden (e.g., hind limb paralysis, weight loss).
-
At the end of the treatment period, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.
-
Assess the percentage of human CD45+ leukemic cells in these tissues by flow cytometry.
-
If a solid tumor model is used, measure tumor volume throughout the study.
-
Analyze 2-HG levels in the tumor tissue or sorted leukemic cells to confirm target engagement.
-
-
Data Analysis:
-
Compare the leukemic burden and 2-HG levels between the treated and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Conclusion
This compound is a valuable research tool for investigating the role of mutant IDH1 in AML and for the preclinical evaluation of targeted therapies. The protocols outlined above provide a framework for studying its effects on 2-HG production, myeloid differentiation, and in vivo anti-leukemic activity. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of IDH1 inhibition in AML.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-IDH889 is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of isocitrate dehydrogenase 1 (IDH1). It shows high selectivity for IDH1 mutations at the R132 residue, such as R132H and R132C. These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG is implicated in various cancers, including glioma, acute myeloid leukemia, and chondrosarcoma, through epigenetic dysregulation and altered cellular differentiation.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a drug with its target protein within the complex environment of a living cell. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to its target, the mutant IDH1 protein, the resulting protein-ligand complex is more resistant to thermal denaturation. This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining. A shift in the melting temperature (Tagg) of the target protein to a higher temperature in the presence of the compound is indicative of target engagement.
These application notes provide a detailed protocol for utilizing CETSA to confirm the intracellular target engagement of this compound with mutant IDH1.
Signaling Pathways Affected by Mutant IDH1
The IDH1 R132H mutation has been shown to impact several key cellular signaling pathways, primarily due to the production of the oncometabolite 2-HG. Two of the major pathways affected are the AKT-mTOR and Wnt/β-catenin signaling pathways.
-
AKT-mTOR Signaling Pathway: Studies have indicated that the IDH1 R132H mutation can enhance cell migration by activating the AKT-mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, and survival.
-
Wnt/β-catenin Signaling Pathway: Research suggests that the R132H mutation in IDH1 can act as a tumor suppressor in some contexts by negatively regulating the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and invasion.
Below are diagrams illustrating these pathways and the experimental workflow for CETSA.
Caption: Simplified AKT-mTOR signaling pathway, indicating activation by IDH1 R132H.
Caption: Simplified Wnt/β-catenin signaling pathway and its negative regulation by IDH1 R132H.
Experimental Protocols
Protocol 1: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is designed to determine the concentration-dependent thermal stabilization of mutant IDH1 by this compound at a fixed temperature.
Materials:
-
Cell Line: U87-MG glioblastoma cells engineered to express IDH1 R132H.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: PBS with protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and apparatus.
-
PVDF membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Anti-IDH1 R132H specific antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Procedure:
-
Cell Culture: Culture U87-MG IDH1 R132H cells to ~80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to microcentrifuge tubes.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
-
Heat Treatment:
-
Aliquot the cell lysate for each compound concentration into PCR tubes.
-
Heat the samples at a predetermined optimal temperature (e.g., 59°C, which has been shown to be effective for mutant IDH1 inhibitors) for 3 minutes in a thermal cycler.[4] Include a non-heated control at 37°C.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Fractionation:
-
To separate the soluble and aggregated protein fractions, subject the lysates to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDH1 R132H antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for IDH1 R132H using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of each heated sample to the corresponding non-heated control.
-
Plot the normalized band intensities against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.
-
Caption: Workflow for Isothermal Dose-Response Fingerprint (ITDRF) CETSA.
Protocol 2: CETSA Melt Curve Analysis
This protocol is used to determine the change in the aggregation temperature (Tagg) of mutant IDH1 upon binding of this compound.
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1, but treat the cells with a fixed, saturating concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Heat Challenge:
-
Aliquot the cell suspensions for both the inhibitor-treated and vehicle-treated groups into multiple PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 59°C, 63°C, 67°C, 71°C) for 3 minutes in a thermal cycler.
-
Cool the samples on ice for 3 minutes.
-
-
Fractionation and Western Blot Analysis: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for IDH1 R132H at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the band intensity at each temperature to the intensity of the 37°C sample for each group.
-
Plot the normalized band intensities against the temperature to generate melt curves.
-
Determine the Tagg for each condition (the temperature at which 50% of the protein is denatured). The difference in Tagg between the treated and untreated samples (ΔTagg) represents the thermal stabilization induced by this compound.
-
Data Presentation
The quantitative data from the CETSA experiments should be summarized in tables for clear comparison.
Table 1: Isothermal Dose-Response CETSA Data for a Mutant IDH1 Inhibitor (Example)
| This compound Conc. (µM) | Normalized IDH1 R132H Band Intensity (Mean ± SD) | % Stabilization (Relative to DMSO) |
| 0 (DMSO) | 1.00 ± 0.12 | 0% |
| 0.01 | 1.15 ± 0.10 | 15% |
| 0.1 | 1.89 ± 0.15 | 89% |
| 1 | 3.54 ± 0.21 | 254% |
| 10 | 4.88 ± 0.30 | 388% |
| 100 | 5.02 ± 0.28 | 402% |
Note: The data presented in this table is illustrative and based on expected results for a potent mutant IDH1 inhibitor. Actual results for this compound should be determined experimentally.
Table 2: CETSA Melt Curve Data for a Mutant IDH1 Inhibitor (Example)
| Treatment | Tagg (°C) | ΔTagg (°C) |
| DMSO (Vehicle) | 57.2 ± 0.5 | - |
| This compound (10 µM) | 63.8 ± 0.7 | +6.6 |
Note: The data in this table is hypothetical and serves as an example of the expected thermal shift upon inhibitor binding. The actual Tagg and ΔTagg for this compound need to be experimentally determined.
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct engagement of this compound with its intracellular target, the mutant IDH1 protein. The provided protocols for ITDRF and melt curve analysis offer a robust framework for quantifying this interaction. By demonstrating a concentration-dependent thermal stabilization of mutant IDH1, researchers can confidently link the biochemical activity of this compound to its cellular effects, which is a critical step in the development of targeted cancer therapies.
References
- 1. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Ivosidenib (AG-120) Induced Durable Remissions and Transfusion Independence in Patients with IDH1-Mutant Untreated AML: Results from a Phase 1 Dose Escalation and Expansion Study [scholars.duke.edu]
Application Notes & Protocols: In Vivo Experimental Design Using (1R)-IDH889 as a Negative Control
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and preclinical development.
Introduction:
These application notes provide a comprehensive guide for designing and executing in vivo studies utilizing (1R)-IDH889 as a negative control compound. This compound is the inactive (R)-enantiomer of a potent mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor. In preclinical research, particularly in oncology studies involving tumors with IDH1 mutations (e.g., gliomas, acute myeloid leukemia, cholangiocarcinoma), it is crucial to differentiate the specific on-target effects of the active therapeutic agent from any potential off-target or vehicle-related effects. The use of an inactive enantiomer like this compound, which shares similar physicochemical properties with its active counterpart but lacks significant biological activity against the target, is an essential component of a rigorous experimental design. This document outlines the rationale, experimental workflow, and detailed protocols for the effective use of this compound in vivo.
1. Rationale for Using this compound as a Negative Control
-
Stereospecificity of Target Engagement: Many small molecule inhibitors exhibit stereospecificity, where one enantiomer is significantly more active than the other. The active (S)-enantiomer of IDH889 is designed to bind to and inhibit the neomorphic activity of mutant IDH1, which is the production of the oncometabolite 2-hydroxyglutarate (2-HG).
-
Control for Off-Target Effects: By administering the inactive this compound enantiomer, researchers can assess any biological effects that are not due to the specific inhibition of mIDH1. This helps to ensure that the observed therapeutic efficacy of the active compound is indeed a result of its intended mechanism of action.
-
Control for Compound and Vehicle Effects: Using this compound allows for the distinction between pharmacological effects and any potential effects related to the chemical scaffold of the compound or the formulation vehicle itself.
2. Signaling Pathway Diagram
The following diagram illustrates the targeted signaling pathway, highlighting the role of mutant IDH1 and the inhibitory action of the active compound, in contrast to the inactive this compound control.
Caption: Targeted inhibition of mutant IDH1 by the active compound, in contrast to the inactive this compound control.
3. In Vivo Experimental Workflow
A typical in vivo study using this compound as a control involves several key stages, from model selection and acclimation to endpoint analysis. The following workflow diagram provides a high-level overview of the experimental process.
Caption: Standard workflow for an in vivo efficacy study using this compound as a negative control.
4. Detailed Experimental Protocols
4.1. Animal Model and Tumor Implantation
-
Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice are commonly used for xenograft studies. The choice of strain may depend on the specific tumor cell line.
-
Cell Line: A human cancer cell line endogenously expressing a relevant IDH1 mutation (e.g., HT-1080 fibrosarcoma, U87-MG glioblastoma engineered to express mIDH1).
-
Implantation Protocol:
-
Culture the selected mIDH1 cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor the animals for tumor growth.
-
4.2. Study Groups and Compound Formulation
-
Study Groups: A typical study will include the following groups:
-
Group 1: Vehicle Control
-
Group 2: Active mIDH1 Inhibitor (e.g., (S)-enantiomer)
-
Group 3: this compound Negative Control
-
-
Compound Formulation:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Prepare the active inhibitor and this compound as a suspension in the vehicle at the desired concentration. The dose will be dependent on prior pharmacokinetic and tolerability studies. A common starting point could be in the range of 50-100 mg/kg.
-
Ensure the formulation is homogenous before each administration.
-
4.3. Treatment and Monitoring Protocol
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into the treatment groups.
-
Administer the respective compounds or vehicle orally (p.o.) or via the appropriate route, typically once or twice daily.
-
Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at least twice a week as an indicator of general health and compound tolerability.
-
Observe the animals daily for any clinical signs of toxicity.
4.4. Endpoint Analysis Protocol
-
At the end of the study (defined by tumor size in the control group or a set duration), euthanize the animals.
-
Collect blood samples via cardiac puncture for pharmacokinetic (PK) and pharmacodynamic (PD) analysis. Process the blood to obtain plasma.
-
Excise the tumors, weigh them, and divide them for different analyses (e.g., snap-freeze a portion in liquid nitrogen for biomarker analysis, fix a portion in formalin for histology).
-
For 2-HG analysis (a key PD marker), homogenize the tumor tissue or use plasma samples and analyze by liquid chromatography-mass spectrometry (LC-MS).
5. Data Presentation
Quantitative data from the in vivo study should be presented in a clear and organized manner. The following tables provide templates for summarizing key findings.
Table 1: In Vivo Antitumor Efficacy
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 1500 ± 150 | - | 1.5 ± 0.15 |
| Active Inhibitor (100 mg/kg) | 10 | 300 ± 50 | 80 | 0.3 ± 0.05 |
| This compound (100 mg/kg) | 10 | 1450 ± 160 | 3.3 | 1.4 ± 0.16 |
Table 2: Pharmacodynamic and Tolerability Data
| Treatment Group | N | Mean Tumor 2-HG Level (ng/mg tissue) ± SEM | Mean Body Weight Change (%) (Day 21) |
| Vehicle Control | 10 | 5000 ± 450 | +5.0 |
| Active Inhibitor (100 mg/kg) | 10 | 500 ± 80 | +4.5 |
| This compound (100 mg/kg) | 10 | 4800 ± 500 | +4.8 |
6. Troubleshooting and Considerations
-
Vehicle Effects: If the vehicle control group shows unexpected biological effects, consider alternative formulation strategies.
-
Compound Stability: Ensure the stability of the formulated compounds throughout the study period.
-
Animal Welfare: Adhere to all institutional and national guidelines for the ethical care and use of laboratory animals. Any signs of significant distress or toxicity should lead to the removal of the animal from the study.
-
Statistical Analysis: Use appropriate statistical methods to compare the different treatment groups. A one-way ANOVA with post-hoc tests is often suitable for this type of experimental design.
By following these guidelines and protocols, researchers can effectively utilize this compound to conduct rigorous in vivo studies that clearly demonstrate the on-target efficacy of novel mIDH1 inhibitors.
Application Notes and Protocols for the Formulation and In Vivo Evaluation of (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-IDH889 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), particularly targeting the R132H and R132C mutations. These mutations are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma. The neomorphic activity of mutant IDH1 leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. This compound has been developed to inhibit the production of 2-HG, thereby representing a promising therapeutic agent for cancers harboring IDH1 mutations. Notably, this compound is a precursor to the clinical candidate IDH305, and it has demonstrated brain penetrance, making it a valuable tool for preclinical studies in brain cancers.[1][2]
These application notes provide detailed protocols for the formulation of this compound for animal studies and its in vivo evaluation in xenograft models.
Data Presentation
In Vitro Potency of this compound
| Parameter | Enzyme/Cell Line | IC50 |
| Mutant IDH1 Inhibition | IDH1 R132H | 0.02 µM |
| IDH1 R132C | 0.072 µM | |
| Wild-Type IDH1 Inhibition | IDH1wt | 1.38 µM |
| Cellular 2-HG Inhibition | HCT116-IDH1R132H/+ | 0.014 µM |
In Vivo Pharmacokinetics of this compound
| Species | Dose (Oral) | Route | Cmax | AUC | Brain/Plasma Ratio |
| Mouse | 10 mg/kg | p.o. | 1.7 µM | 3.6 µM·h | Not Reported |
| 100 mg/kg | p.o. | 14.2 µM | 55.5 µM·h | Not Reported | |
| Rat | 30 mg/kg | p.o. | Not Reported | Not Reported | 1.4 |
Signaling Pathway
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[3] This leads to a hypermethylated state of DNA and histones, which in turn blocks cellular differentiation and promotes tumor growth.[3] this compound is an allosteric inhibitor that binds to the mutant IDH1 enzyme, preventing the production of 2-HG and thereby restoring normal cellular processes.
References
Measuring Off-Target Effects of (1R)-IDH889: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the off-target effects of (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the selectivity profile of a drug candidate is crucial for predicting potential adverse effects and ensuring clinical success. This document outlines key experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough off-target assessment of this compound.
Introduction to this compound and Off-Target Effects
This compound is an allosteric inhibitor specifically targeting the R132H and other R132 mutations in the IDH1 enzyme, which are frequently found in various cancers, including glioma and acute myeloid leukemia.[1] The mutant IDH1 enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] this compound inhibits this process, showing potent cellular inhibition of 2-HG production.[3]
While this compound is designed for high selectivity, it is imperative to investigate its potential interactions with other proteins in the proteome. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, can lead to unforeseen toxicities and side effects.[4] Therefore, a systematic evaluation of off-target binding is a critical step in the preclinical development of any therapeutic agent.
Data Presentation: Summarizing Off-Target Activity
Clear and concise data presentation is essential for interpreting off-target screening results. The following tables provide templates for summarizing quantitative data from key assays.
Table 1: Kinase Selectivity Profile of an Exemplary IDH1 Inhibitor
This table presents representative data from a kinase panel screen. While specific data for this compound is not publicly available, this table illustrates the typical format for presenting such results, using data adapted from studies on similar IDH1 inhibitors.[5] The data is shown as percent inhibition at a fixed concentration.
| Kinase Target | Family | Percent Inhibition at 1 µM |
| On-Target | ||
| IDH1 (R132H) | Metabolic | >95% |
| Off-Targets | ||
| ABL1 | TK | 65% |
| ABL1 (T315I) | TK | 40% |
| BRK | TK | 35% |
| BTK | TK | 20% |
| CSK | TK | 15% |
| FYN A | TK | 25% |
| LCK | TK | 30% |
| LYN B | TK | 28% |
| SRC | TK | 22% |
| ... (additional kinases) | ... | ... |
TK: Tyrosine Kinase
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
This table summarizes the results from a CETSA experiment, showing the thermal stabilization of the target protein (mutant IDH1) upon binding of this compound. A significant positive shift in the apparent melting temperature (Tagg) indicates target engagement in a cellular context.
| Treatment | Target Protein | Apparent Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | IDH1 (R132H) | 52.5 | - |
| This compound (1 µM) | IDH1 (R132H) | 58.2 | +5.7 |
| Vehicle (DMSO) | Wild-Type IDH1 | 54.1 | - |
| This compound (1 µM) | Wild-Type IDH1 | 54.3 | +0.2 |
Experimental Protocols
Detailed methodologies for key off-target assessment experiments are provided below.
Protocol 1: Comprehensive Kinase Panel Screening
This protocol describes a radiometric-based kinase activity assay to assess the inhibitory effect of this compound against a broad panel of kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., Eurofins KINOMEscan™ or Reaction Biology HotSpotSM)[6]
-
Recombinant kinases and their specific substrates
-
[γ-33P]ATP
-
Assay buffer (specific to each kinase)
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical screening concentration is 1 µM.
-
Kinase Reaction: a. In a 96-well plate, add the recombinant kinase, its specific substrate, and the appropriate assay buffer. b. Add this compound or vehicle (DMSO) to the respective wells. c. Initiate the kinase reaction by adding [γ-33P]ATP. d. Incubate the plate at the optimal temperature (typically 30°C) for the specified time for each kinase.
-
Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., phosphoric acid). b. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. c. Wash the filter plate to remove unincorporated [γ-33P]ATP. d. Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: a. Calculate the percent inhibition for each kinase relative to the vehicle control. b. Identify kinases with significant inhibition (e.g., >50% at 1 µM) as potential off-targets for further investigation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol details a high-throughput CETSA method using a split NanoLuciferase (SplitLuc) system to confirm the target engagement of this compound with mutant IDH1 in living cells.[4]
Objective: To quantify the interaction of this compound with its intended target (mutant IDH1) and assess its effect on the wild-type protein in a cellular environment.
Materials:
-
U-87 MG human glioblastoma cell line stably expressing IDH1-R132H fused to a small HiBiT tag (a split NanoLuciferase component).
-
Parental U-87 MG cell line (expressing wild-type IDH1) as a negative control.
-
Cell culture medium (e.g., EMEM with 10% FBS).
-
This compound stock solution.
-
LgBiT protein (the large NanoLuciferase subunit).
-
Nano-Glo® Live Cell Substrate.
-
PCR plates and a thermal cycler.
-
Luminometer plate reader.
Procedure:
-
Cell Culture and Plating: a. Culture the U-87 MG IDH1-R132H-HiBiT and parental cell lines under standard conditions. b. Harvest and resuspend the cells in fresh medium. c. Seed the cells into 384-well PCR plates at an optimized density.
-
Compound Treatment: a. Add this compound (e.g., final concentration of 1 µM) or vehicle (DMSO) to the wells. b. Incubate the plates at 37°C for 1-2 hours to allow for compound entry and target binding.
-
Thermal Denaturation: a. Create a temperature gradient on the thermal cycler (e.g., from 40°C to 70°C in 2°C increments). b. Place the PCR plates in the thermal cycler and heat for 3 minutes at each temperature. c. Cool the plates to room temperature for 3 minutes.
-
Cell Lysis and Luminescence Detection: a. Add a lysis buffer containing the LgBiT protein and Nano-Glo® substrate to each well. This allows for the complementation of the HiBiT tag on soluble IDH1 with the LgBiT protein, generating a luminescent signal. b. Incubate at room temperature for 10 minutes. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence signal at each temperature to the signal at the lowest temperature (e.g., 40°C). b. Plot the normalized signal against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. c. Determine the apparent melting temperature (Tagg), the temperature at which 50% of the protein is denatured, for each curve. d. Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from that of the this compound-treated sample.
Visualizations: Pathways and Workflows
Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures.
Signaling Pathway of Mutant IDH1
This diagram illustrates the metabolic pathway affected by mutant IDH1 and the mechanism of action of this compound.
Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Screening
This diagram outlines the logical flow of experiments for assessing the off-target effects of this compound.
Caption: A logical workflow for the comprehensive assessment of this compound off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting (1R)-IDH889 solubility issues
Welcome to the technical support center for (1R)-IDH889. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the inactive isomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It is primarily used as an experimental control in studies investigating the effects of its active counterpart, IDH889, which targets IDH1 mutations (e.g., R132H, R132C) commonly found in various cancers.[1][2][3] The active isomer, IDH889, works by inhibiting the production of the oncometabolite R-2-hydroxyglutarate (2-HG).[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The most highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][4][5][6] It is soluble in DMSO at high concentrations.[1][5] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly decrease the solubility of the compound.[1][7]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to your desired concentration.[1] If the compound does not dissolve readily, ultrasonication is recommended to aid dissolution.[1][2][5] Gentle warming (e.g., in a 37°C water bath) can also be applied, but the thermal stability of the compound should be considered.[8][9]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A4: This is a common issue known as precipitation upon dilution. Here are several strategies to mitigate this:
-
Use of Co-solvents: For in vivo studies, a common practice is to use a multi-component solvent system. A typical formulation involves first dissolving the compound in DMSO, and then sequentially adding other solvents like PEG300, Tween-80, and saline.[2][6][7]
-
Lower Final Concentration: Reducing the final concentration of this compound in your aqueous solution can help maintain its solubility.[9]
-
Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100 (e.g., 0.01-0.1%), can help to keep hydrophobic compounds in solution.[9][10]
-
pH Adjustment: If your experimental buffer allows, adjusting the pH might improve solubility, especially for compounds with ionizable groups.[9]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and affect the compound's activity.[9] When stored at -20°C, the solution is typically stable for about one month, while at -80°C, it can be stable for up to six months.[1][2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient agitation.3. Compound has precipitated out of solution due to improper storage. | 1. Use fresh, anhydrous DMSO.[1][7]2. Use a sonicator bath to aid dissolution.[1][8]3. Gently warm the solution in a 37°C water bath.[8][9] |
| Precipitation in cell culture media. | 1. Low aqueous solubility.2. Final DMSO concentration is too high, causing cellular toxicity or affecting compound solubility. | 1. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before starting your experiment.[9]2. Lower the final concentration of the inhibitor.3. Consider the effect of serum in the media, which can impact solubility.[9] |
| Inconsistent or no experimental effect. | 1. Degraded inhibitor due to improper storage or handling.2. Inaccurate concentration due to pipetting errors or incomplete dissolution.3. Precipitation of the compound in the experimental setup. | 1. Use a fresh aliquot from a properly stored stock solution.[8]2. Ensure the compound is fully dissolved before use and verify pipette calibration.3. Visually inspect for any signs of precipitation before and during the experiment. |
Data Presentation
Solubility Data for this compound and its Active Isomer IDH889
| Solvent | This compound / IDH889 Solubility | Notes |
| DMSO | 200 mg/mL (458.21 mM) | Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is critical due to its hygroscopic nature.[1][2][5] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the standard procedure.[11] |
In Vivo Formulation Examples for IDH Inhibitors
| Formulation | Components | Solubility | Application Notes |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | A common formulation for achieving a clear solution for in vivo experiments. Solvents should be added sequentially.[7] |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (Clear Solution) | An alternative formulation using a cyclodextrin to improve solubility.[7] |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (Clear Solution) | Suitable for oral administration in animal models.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: Based on the molecular weight of this compound (436.48 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you would need 4.36 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable vial.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution thoroughly. If the solid does not completely dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1][2] Gentle warming to 37°C can also be used if necessary.[8][9]
-
Storage: Store the resulting stock solution at -20°C or -80°C in single-use aliquots.[1]
Protocol for Diluting this compound into Aqueous Buffer
-
Initial Dilution: Briefly centrifuge the vial of the frozen DMSO stock solution to ensure all liquid is at the bottom.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in your chosen aqueous buffer (e.g., PBS, cell culture media). It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent localized high concentrations that can lead to precipitation.[10]
-
Final Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.
-
Visual Inspection: Always visually inspect the final diluted solution for any signs of precipitation before adding it to your experimental system.
Visualizations
Signaling Pathway of Mutant IDH1 Inhibition
Caption: Mutant IDH1 inhibition pathway.
Experimental Workflow for Troubleshooting Solubility
Caption: Workflow for addressing solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. medkoo.com [medkoo.com]
- 5. molnova.cn [molnova.cn]
- 6. This compound | Inactive Isomer | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing (1R)-IDH889 Concentration for Minimal Toxicity
Welcome to the technical support center for (1R)-IDH889. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an experimental control and to offer strategies for assessing and minimizing potential toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the isomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Its primary role in a research setting is to serve as a negative experimental control in studies involving IDH889.[2] By comparing the biological effects of IDH889 to its isomer, this compound, researchers can ascertain that the observed effects of IDH889 are specific to the inhibition of mutant IDH1 and not due to off-target interactions or general cytotoxicity.
Q2: What is the mechanism of action of the active isomer, IDH889?
IDH889 is an orally available, brain-penetrant, and mutant-specific inhibitor of IDH1.[1][3] It demonstrates high potency against IDH1 R132 mutations, including R132H and R132C, while showing significantly less activity against wild-type IDH1.[1] The inhibition of mutant IDH1 by IDH889 blocks the production of the oncometabolite R-2-hydroxyglutarate (2-HG).[1]
Q3: Is there any known toxicity data for this compound?
Currently, there is no specific public data available on the toxicity of this compound. As it is intended as a control, it is presumed to be significantly less active against mutant IDH1 than IDH889. However, like any small molecule, it has the potential to exhibit off-target effects or cytotoxicity at high concentrations. Therefore, it is crucial to experimentally determine the optimal, non-toxic concentration for your specific cell system.
Q4: How do I determine the optimal concentration of this compound to use as a negative control?
The optimal concentration for this compound as a negative control should be equivalent to the effective concentration of the active isomer, IDH889, that you are using in your experiments. The first step is to determine the IC50 value of IDH889 in your specific cell line. A good starting point for a dose-response curve is a logarithmic dilution series (e.g., from 1 nM to 100 µM). Once the effective concentration of IDH889 is established, this compound should be used at the same concentration to ensure a valid comparison.
Q5: What are the best practices for preparing and storing this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.1%. It is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity observed with this compound. | Concentration is too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response experiment to determine the maximum non-toxic concentration. Use a concentration for this compound that matches the effective, non-toxic concentration of IDH889. |
| Solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Contamination of the compound or cell culture. | Use aseptic techniques for all cell culture work. Test for mycoplasma contamination. Ensure the purity of your this compound. | |
| This compound shows similar activity to IDH889. | Incorrect compound identity or cross-contamination. | Verify the identity and purity of both compounds using analytical methods such as LC-MS or NMR. Prepare fresh stock solutions from new vials. |
| The experimental assay is not specific to mutant IDH1 inhibition. | Utilize a more specific assay, such as measuring 2-HG levels, to confirm target engagement. | |
| No observable difference between IDH889 and this compound treated cells. | The chosen cell line does not harbor an IDH1 mutation or the mutation is not sensitive to IDH889. | Confirm the IDH1 mutation status of your cell line. Test a range of IDH889 concentrations to establish a dose-response. |
| The experimental endpoint is not affected by IDH1 inhibition. | Choose an endpoint that is a known downstream consequence of mutant IDH1 activity, such as altered histone methylation or cell differentiation markers. |
Data Presentation
Table 1: In Vitro Potency of IDH889 Against Mutant and Wild-Type IDH1
| Target | IC50 (µM) |
| IDH1 R132H | 0.02[1] |
| IDH1 R132C | 0.072[1] |
| IDH1 wt | 1.38[1] |
| Cellular 2-HG Production | 0.014[1] |
This data pertains to the active isomer, IDH889, and should be used as a reference for determining appropriate experimental concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound and IDH889 in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the concentration at which toxicity is observed.
Visualizations
Caption: Experimental workflow for determining the optimal non-toxic concentration of this compound.
Caption: The role of IDH889 in inhibiting mutant IDH1 and the use of this compound as a control.
References
Technical Support Center: (1R)-IDH889 Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during control experiments with (1R)-IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue, such as R132H and R132C.[1][2] These mutations confer a neomorphic (new) function to the enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.[3] this compound binds to an allosteric pocket of the mutant IDH1 enzyme, inhibiting its ability to produce 2-HG.[1]
Q2: What is the purpose of using this compound in control experiments?
A2: this compound is the inactive isomer of the active IDH1 inhibitor, IDH889, and serves as a crucial negative control in experiments.[5] Its use helps to distinguish the specific effects of mutant IDH1 inhibition from potential off-target or non-specific effects of the active compound. By comparing the results from the active compound to those from the inactive control, researchers can with greater confidence attribute the observed biological effects to the specific inhibition of mutant IDH1.
Q3: What are the key parameters to consider for ensuring the quality of this compound in my experiments?
A3: To ensure the reliability of your experimental results, it is critical to verify the quality of your this compound compound. Key parameters to consider include:
-
Purity: Use a highly pure compound (typically >98%) to avoid confounding results from impurities.
-
Identity Confirmation: Confirm the chemical structure and identity of the compound using appropriate analytical techniques such as mass spectrometry and NMR.
-
Solubility and Stability: Ensure the compound is fully dissolved and stable in your chosen solvent and experimental buffer. This compound is soluble in DMSO.[6] For in vivo studies, specific formulations are required to achieve a stable suspension or solution.[6] Stock solutions should be stored appropriately, typically at -20°C or -80°C for long-term stability.[2]
Troubleshooting Unexpected Results
This section addresses common unexpected results that may be encountered during control experiments with this compound and provides a systematic approach to troubleshooting.
Issue 1: Unexpected Biological Activity Observed with this compound Control
You observe a significant biological effect (e.g., decreased cell viability, altered gene expression) in cells treated with the this compound control, which is expected to be inactive.
| Potential Cause | Troubleshooting Steps |
| Compound Contamination or Degradation | 1. Verify Compound Identity and Purity: Re-confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. 2. Prepare Fresh Solutions: Prepare fresh stock solutions from a new vial of the compound. 3. Proper Storage: Ensure the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.[2] |
| Off-Target Effects | 1. Literature Review: Search for any known off-target effects of the chemical scaffold of this compound. 2. Target Engagement Assays: If possible, perform target engagement assays to confirm that this compound is not interacting with other cellular targets at the concentrations used. 3. Phenotypic Screening: Use a broader phenotypic screening approach to identify potential off-target activities. |
| Assay Interference | 1. Control for Assay Artifacts: Some small molecules can interfere with assay readouts (e.g., fluorescence, luminescence).[7][8][9] Run the assay in a cell-free system with this compound to check for direct interference with the assay components. 2. Use Orthogonal Assays: Confirm the biological effect using a different assay that relies on an alternative detection method. For example, if you observe decreased viability with an MTT assay, try a trypan blue exclusion assay or a real-time cell analysis system.[10][11] |
| Cell Line Specific Effects | 1. Test in Multiple Cell Lines: Repeat the experiment in different cell lines, including those that do not express mutant IDH1, to determine if the observed effect is cell-type specific. |
Issue 2: High Variability in Replicate Wells Treated with this compound
You observe significant well-to-well or experiment-to-experiment variability in your this compound control group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Accurate Cell Counting: Use an automated cell counter or a hemocytometer to ensure accurate and consistent cell numbers are seeded in each well. 2. Proper Cell Suspension: Ensure cells are well-mixed before and during seeding to prevent clumping and uneven distribution. |
| Compound Precipitation | 1. Check Solubility: Visually inspect the media containing this compound for any signs of precipitation. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). |
| Edge Effects in Multi-well Plates | 1. Proper Plate Incubation: Ensure even temperature and humidity across the incubator. 2. Avoid Outer Wells: Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling. 2. Consistent Technique: Use a consistent pipetting technique for all additions to the plate. |
Issue 3: No Difference Observed Between this compound and the Active Inhibitor (IDH889)
Both the active inhibitor and the inactive control show a similar lack of effect in your assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Model | 1. Confirm IDH1 Mutation Status: Verify the presence of the target IDH1 mutation (e.g., R132H, R132C) in your cell line using sequencing. 2. Endogenous vs. Overexpression: Be aware that the response to IDH1 inhibitors can differ between cell lines with endogenous mutations and those with overexpressed mutant IDH1. |
| Suboptimal Assay Conditions | 1. Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological effect. You may need to optimize the assay parameters (e.g., incubation time, reagent concentrations). 2. Time-course Experiment: The effects of IDH1 inhibition on some cellular processes may take time to manifest. Perform a time-course experiment to determine the optimal endpoint. |
| Drug Inactivation or Efflux | 1. Compound Stability in Media: Test the stability of the active IDH889 in your cell culture media over the course of the experiment. 2. Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., MDR1), which can reduce the intracellular concentration of the inhibitor.[1] Consider using a cell line with lower efflux pump activity or co-treating with an efflux pump inhibitor as a control experiment. |
| Acquired Resistance | 1. Continuous Culture: If cells have been continuously cultured with low levels of the active inhibitor, they may have developed resistance.[12] Use low-passage, authenticated cell lines. |
Data Presentation: Quantitative Summary of this compound and IDH889
The following tables summarize key quantitative data for this compound and its active isomer, IDH889.
Table 1: In Vitro Potency of IDH889
| Target | IC₅₀ (µM) |
| IDH1 R132H | 0.02[2] |
| IDH1 R132C | 0.072[2] |
| IDH1 wild-type | 1.38[2] |
| Cellular 2-HG Production | 0.014[2] |
Table 2: In Vivo Pharmacokinetics of IDH889
| Parameter | Value | Species | Dose |
| AUC | 3.6 µM·h | Mouse | 10 mg/kg[1][13] |
| Cmax | 1.7 µM | Mouse | 10 mg/kg[1][13] |
| AUC | 55.5 µM·h | Mouse | 100 mg/kg[1][13] |
| Cmax | 14.2 µM | Mouse | 100 mg/kg[1][13] |
| Brain/Blood Ratio | 1.4 | Rat | 30 mg/kg po[1] |
Experimental Protocols
Protocol 1: Cellular 2-HG Measurement Assay
This protocol describes a general method for measuring the inhibition of 2-HG production in mutant IDH1-expressing cells.
-
Cell Seeding: Seed IDH1-mutant cells (e.g., U87-MG-IDH1-R132H) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the active inhibitor, IDH889, in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect the cell culture medium for 2-HG analysis.
-
2-HG Detection: Use a commercially available 2-HG assay kit (colorimetric or fluorometric) or LC-MS/MS for accurate quantification of 2-HG levels.
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate the IC₅₀ value for the active inhibitor. The this compound control should not show a significant reduction in 2-HG levels.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation and Treatment: Prepare and add the compounds as described in Protocol 1.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The this compound control should ideally show minimal to no effect on cell viability.
Visualizations
Signaling Pathway of Mutant IDH1
Caption: The signaling pathway of mutant IDH1 leading to oncogenesis.
Experimental Workflow for Troubleshooting Unexpected Activity
Caption: A logical workflow for troubleshooting unexpected biological activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
improving reproducibility of assays using (1R)-IDH889
Welcome to the technical support center for (1R)-IDH889 and its active isomer, IDH889. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of assays involving these compounds. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the difference between IDH889 and this compound?
A1: IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor that is highly selective for mutant forms of isocitrate dehydrogenase 1 (IDH1), specifically those with R132 mutations (e.g., R132H, R132C).[1][2][3] Its primary mechanism of action is to block the production of the oncometabolite R-2-hydroxyglutarate (2-HG).[1] this compound is the inactive isomer of IDH889 and should be used as a negative control in experiments to demonstrate that the observed effects are due to the specific inhibitory activity of IDH889 and not due to off-target effects or the compound's chemical scaffold.[4]
Q2: What is the primary application of this compound in experiments?
A2: this compound serves as a crucial negative control.[4] To ensure the validity and reproducibility of an experiment, it should be run in parallel with the active IDH889 compound. This helps to confirm that the observed biological effects, such as reduced 2-HG levels or decreased cell proliferation, are a direct result of mutant IDH1 inhibition by IDH889.[5]
Q3: How should I prepare and store IDH889 and this compound stock solutions?
A3: Stock solutions are typically prepared in DMSO. For long-term storage (months to years), store the solid compound at -20°C and stock solutions at -80°C.[1][6][7] For short-term storage (days to weeks), powdered compound can be kept at 0-4°C.[6] It is recommended to use stock solutions within one month when stored at -20°C to maintain potency.[1][7] Minimize freeze-thaw cycles.[8]
Q4: At what concentration should I use IDH889 in my cell-based assays?
A4: The optimal concentration depends on the specific cell line and the IDH1 mutation. For potent cellular inhibition of 2-HG production, an IC50 of 0.014 µM has been reported.[1][6] It is recommended to perform a dose-response experiment starting from a range of 0.01 nM to 100 µM to determine the optimal concentration for your specific experimental system.[9] As a general rule, using a concentration 5 to 10 times higher than the known IC50 value is often sufficient to achieve complete inhibition.
Troubleshooting Guide
Q5: I am not observing the expected decrease in 2-HG levels after treating my IDH1-mutant cells with IDH889.
A5: There are several potential reasons for this:
-
Incorrect Compound: Ensure you are using the active IDH889 isomer and not the inactive this compound control.
-
Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the inhibitor.[1][8]
-
Cell Line Issues: Confirm the IDH1 mutation status of your cell line. The potency of IDH889 varies between different R132 mutations.[1][3] Also, ensure cells are healthy and not contaminated.[10]
-
Assay-Specific Problems: The incubation time may be too short. A treatment duration of 48-72 hours is common for observing significant changes in 2-HG levels.[9][11] Also, verify the sensitivity and protocol of your 2-HG detection method (e.g., LC-MS/MS or enzymatic assay).[12][13]
-
Suboptimal Concentration: The concentration of IDH889 may be too low. Perform a dose-response curve to identify the optimal inhibitory concentration for your cell line.[5]
Q6: My results show high variability between replicate wells or experiments.
A6: High variability can compromise reproducibility. Consider the following:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your plate. Inconsistent cell numbers can lead to variable results.
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound treatment. High concentrations of solvent can be toxic to cells and affect results.
-
Assay Edge Effects: "Edge effects" in multi-well plates can cause variability. To mitigate this, avoid using the outer wells or fill them with media without cells.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Assay Robustness: For high-throughput screens, validate your assay by determining the Z'-factor. A value between 0.5 and 1.0 indicates a robust and reliable assay.[14]
Q7: I am observing cytotoxicity in my cells treated with IDH889, even at low concentrations.
A7: While IDH889 is designed to be selective, cytotoxicity can occur.
-
Confirm with Control: Test the inactive this compound at the same concentration. If it also shows toxicity, the effect may be off-target or related to the compound's chemical backbone.
-
Check Compound Purity: Impurities in the compound preparation could be causing toxicity. Ensure you are using a high-purity compound (e.g., ≥98%).[3]
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or the vehicle (DMSO). Lower the final DMSO concentration if possible.
-
Concentration and Duration: Reduce the inhibitor concentration or the duration of treatment to see if toxicity is dose- or time-dependent.
Quantitative Data
The inhibitory activity of IDH889 has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Target | Assay Type | IC50 Value (µM) | Reference |
| IDH1 R132H | Biochemical | 0.02 | [1][3] |
| IDH1 R132C | Biochemical | 0.072 | [1][3] |
| IDH1 wild-type (wt) | Biochemical | 1.38 | [1][3] |
| 2-HG Production | Cellular (unspecified mutant) | 0.014 | [1][6] |
Experimental Protocols
Protocol 1: Cellular 2-HG Measurement Assay
This protocol describes how to measure the inhibition of 2-hydroxyglutarate (2-HG) production in IDH1-mutant cells.
-
Cell Culture: Plate IDH1-mutant cells (e.g., HT1080, which harbor the R132C mutation) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9][15]
-
Compound Treatment: Prepare serial dilutions of IDH889, this compound (as a negative control), and a vehicle control (e.g., DMSO). Treat the cells with the compounds for 48 to 72 hours.[9][11]
-
Sample Collection:
-
For Media Analysis: Carefully collect the cell culture media.
-
For Cell Lysate Analysis: Wash cells with PBS, then lyse the cells using a suitable lysis buffer or by methods such as methanol/acetonitrile extraction.[12]
-
-
Deproteination: For either media or cell lysates, precipitate proteins by adding a cold solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.[11][12]
-
2-HG Quantification: Analyze the 2-HG levels in the supernatant using one of the following methods:
-
LC-MS/MS: This is the gold standard for accurate quantification of 2-HG enantiomers (D-2-HG vs. L-2-HG).[12][16]
-
Enzymatic Assay: Use a commercially available kit or a lab-developed assay that couples the D-2-hydroxyglutarate dehydrogenase (D2HGDH) reaction to a fluorescent or colorimetric readout.[11][13]
-
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Plot the normalized 2-HG levels against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of IDH889 on the growth and survival of cancer cells.
-
Cell Culture: Plate cancer cells with a known IDH1 mutation status in a 96-well plate and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Add serial dilutions of IDH889, this compound, and a vehicle control to the cells.
-
Incubation: Incubate the cells for a period of 72 hours.[9]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well and measure the resulting luminescence, which is proportional to the number of viable cells.[9]
-
Data Analysis: Plot the cell viability data against the inhibitor concentration. Use this dose-response curve to determine the IC50 value for cell growth inhibition.[9]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to using this compound.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of IDH889.
Caption: General experimental workflow for testing IDH889 and its control.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. molecular.abbott [molecular.abbott]
- 9. benchchem.com [benchchem.com]
- 10. bio-optica.it [bio-optica.it]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: (1R)-IDH889 Stock Solutions
This guide provides technical information and troubleshooting advice for the long-term storage and handling of (1R)-IDH889 stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to IDH889?
A1: this compound is the inactive isomer of IDH889.[1] It serves as a crucial experimental control to help ensure that the observed effects in a study are due to the specific inhibitory activity of IDH889 against the mutant isocitrate dehydrogenase 1 (IDH1) enzyme and not from off-target effects.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] For optimal solubility, especially at high concentrations, using newly opened, anhydrous DMSO is advisable as hygroscopic DMSO can negatively impact solubility.[1][3] Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[1]
Q3: What are the recommended storage conditions for long-term stability of this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How long can I store my this compound stock solution?
A4: The stability of your stock solution depends on the storage temperature. Properly stored solutions can be stable for months to over a year. Please refer to the data summary table below for specific timeframes. The shelf life of the compound in solid form is greater than two years if stored correctly.[2]
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: If you observe precipitation, you can gently warm the solution and/or use sonication to help redissolve the compound.[1] To prevent this, ensure the compound is fully dissolved upon initial preparation and consider preparing a less concentrated stock solution if precipitation is a recurring issue.
Q6: Can I store my diluted, aqueous working solutions?
A6: It is generally not recommended to store aqueous working solutions for more than one day. For in vivo experiments and other sensitive assays, it is best to prepare fresh working solutions from your frozen stock on the day of use.[1]
Data Presentation: Storage Stability of Stock Solutions
The following tables summarize the recommended storage conditions for maintaining the long-term stability of this compound stock solutions, based on data for the closely related IDH889 inhibitor.
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration (Short-Term) | Duration (Long-Term) |
| 0 - 4°C | Days to Weeks | Not Recommended |
| -20°C | Months | Up to 1 month[3] or longer[2] |
| -80°C | Not Applicable | Up to 6 months[3] or longer |
Table 2: General Stability Information
| Form | Storage Condition | Shelf Life |
| Solid Powder | Dry, dark, -20°C | > 2 years[2] |
| Stock Solution (in DMSO) | -20°C or -80°C, protected from light | See Table 1 |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, for 1 mL of a 10 mM solution, you would need 4.365 mg of this compound (Molecular Weight: 436.48 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the solid compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: Role of IDH889 and its inactive isomer this compound.
Experimental Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing stable this compound stock solutions.
Logical Relationship for Troubleshooting Solution Instability
Caption: Troubleshooting guide for this compound solution instability.
References
Technical Support Center: Synthesis of Optically Pure (1R)-IDH889
Welcome to the technical support center for the synthesis of optically pure (1R)-IDH889. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the key challenges encountered during the synthesis of this specific stereoisomer of the potent IDH1 inhibitor, IDH889.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a specific stereoisomer of IDH889, an allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The biological activity of chiral molecules like IDH889 is highly dependent on their three-dimensional structure. The related (S,S)-diastereomer has been identified as a potent inhibitor of the IDH1 R132H mutant.[1][2] The this compound isomer is often synthesized as a less active or inactive control to study the stereospecificity of the biological target engagement. Therefore, obtaining optically pure this compound is crucial for accurate pharmacological studies.
Q2: What are the main challenges in synthesizing optically pure this compound?
A2: The primary challenges in the synthesis of this compound revolve around controlling the stereochemistry at its two chiral centers. Key difficulties include:
-
Diastereoselective synthesis: Achieving a high diastereomeric excess (d.e.) in the coupling reactions that form the core structure.
-
Enantioselective synthesis: Ensuring the use of enantiomerically pure starting materials or employing highly enantioselective reactions to set the correct absolute stereochemistry.
-
Purification: Separating the desired (1R) diastereomer from the other three possible stereoisomers ((1S), (S,S), and (S,R)). This often requires specialized chiral chromatography techniques.
-
Reaction optimization: Each step in the multi-step synthesis needs to be optimized to maximize yield and minimize side reactions that could complicate purification.
Q3: Can I use a racemic mixture of starting materials and separate the final diastereomers?
A3: While technically possible, starting with racemic materials is generally not recommended for producing a single, optically pure stereoisomer. The synthesis of all four stereoisomers and their subsequent separation can be a complex and low-yielding process.[1] It is more efficient to introduce chirality early in the synthetic route using enantiomerically pure starting materials or through an asymmetric reaction.
Q4: What analytical techniques are recommended for determining the optical purity of this compound?
A4: To determine the enantiomeric and diastereomeric purity of your final compound, the following analytical techniques are essential:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR can confirm the overall structure, the use of chiral shift reagents or the analysis of diastereomeric derivatives can sometimes help in determining isomeric ratios.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the presence of a single enantiomer, provided a literature value for the optically pure compound is available.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Guide 1: Low Diastereoselectivity in the Oxazolidinone Formation
-
Problem: The reaction to form the 3-pyrimidin-4-yl-oxazolidin-2-one core produces a mixture of diastereomers with a low diastereomeric excess (d.e.).
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Chiral Auxiliary | Ensure you are using the correct enantiomer of the chiral auxiliary (e.g., an oxazolidinone derived from a specific amino acid) to induce the desired stereochemistry. |
| Suboptimal Reaction Temperature | Temperature can significantly impact diastereoselectivity. Try running the reaction at a lower temperature to enhance the energy difference between the transition states leading to the different diastereomers. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. Screen a range of aprotic solvents (e.g., THF, DCM, Toluene) to find the optimal conditions. |
| Lewis Acid Choice | If a Lewis acid is used to promote the reaction, its nature and stoichiometry are critical. Experiment with different Lewis acids (e.g., TiCl4, SnCl4) and their equivalents. |
Guide 2: Incomplete Reaction or Low Yield
-
Problem: The reaction does not go to completion, or the yield of the desired product is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inactive Reagents | Ensure all reagents, especially organometallics or moisture-sensitive compounds, are fresh and handled under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion. |
| Catalyst Deactivation | If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent. Purify all reagents and use high-purity, dry solvents. |
| Product Degradation | The product may be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified work-up procedure. |
Guide 3: Difficulty in Separating Diastereomers
-
Problem: The synthesized diastereomers are difficult to separate using standard column chromatography.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Similar Polarity of Diastereomers | Diastereomers can have very similar polarities, making separation by standard silica gel chromatography challenging. |
| Inefficient Chromatographic Conditions | Optimize the mobile phase for your column chromatography. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. |
| Need for Specialized Chromatography | If standard chromatography fails, consider using Supercritical Fluid Chromatography (SFC) or preparative Chiral HPLC, which often provide better resolution for separating stereoisomers. |
| Derivatization | In some cases, converting the mixture of diastereomers into a different derivative can alter their physical properties, making separation easier. The protecting groups can then be removed after separation. |
Experimental Protocols & Data
Synthesis of Key Intermediates
The synthesis of this compound involves the coupling of a chiral oxazolidinone fragment with a chiral amine fragment. Below are generalized protocols for the synthesis of these key building blocks.
Protocol 1: Asymmetric Synthesis of a Chiral Oxazolidinone
This protocol is a general representation of an Evans' asymmetric alkylation, a common method for synthesizing chiral oxazolidinones.
-
Acylation: React a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl chloride in the presence of a base (e.g., n-BuLi or LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Enolate Formation: Treat the N-acyloxazolidinone with a strong base (e.g., LDA or NaHMDS) at -78 °C to form a chiral enolate.
-
Alkylation: Add the desired alkylating agent (e.g., a pyrimidinyl halide) to the enolate solution and allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to yield the chiral carboxylic acid or a derivative thereof.
Protocol 2: Synthesis of Chiral 1-Phenylethylamine Derivatives
Chiral 1-phenylethylamine is a common building block. If a specific derivative is required, it can be synthesized from commercially available enantiopure 1-phenylethylamine.
-
Amide Coupling: React enantiopure (R)-1-phenylethylamine with the desired carboxylic acid using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or DCM).
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the coupling reagents and purify the resulting amide by column chromatography or recrystallization.
Data Presentation
Table 1: Example Reagents for Asymmetric Oxazolidinone Synthesis
| Reagent | Purpose | Typical Conditions |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Chiral Auxiliary | - |
| n-Butyllithium (n-BuLi) | Base for Acylation | 1.6 M in hexanes, -78 °C |
| Propionyl Chloride | Acylating Agent | -78 °C to 0 °C |
| Sodium Hexamethyldisilazide (NaHMDS) | Base for Enolate Formation | 1.0 M in THF, -78 °C |
| 4-chloro-2-methylthiopyrimidine | Alkylating Agent | -78 °C to rt |
| Lithium Hydroxide / Hydrogen Peroxide | Auxiliary Cleavage | THF/H2O, 0 °C |
Visualizations
Experimental Workflow for Asymmetric Synthesis
References
Technical Support Center: Minimizing Variability in Animal Studies with (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, (1R)-IDH889. By ensuring consistency and addressing common challenges, researchers can enhance the reliability and reproducibility of their preclinical data.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation: Variation in cell number, viability, or injection site.[1] 2. Variable drug administration: Inaccurate dosing or inconsistent gavage/injection technique.[1] 3. Differences in individual animal physiology: Variations in metabolism or immune response.[1] | 1. Standardize implantation: Ensure consistent cell viability (>95%), passage number, and precise stereotactic coordinates for intracranial models.[2] Use a slow injection rate to prevent cell suspension reflux.[2] 2. Refine administration technique: Calibrate equipment regularly and ensure all personnel are trained on consistent administration methods. 3. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual biological variation.[1] |
| Lack of expected tumor growth inhibition. | 1. Insufficient drug exposure: Suboptimal dose, schedule, or poor bioavailability.[1] 2. Drug formulation issues: Instability or poor solubility of the compound in the vehicle.[1] 3. Tumor model resistance: The chosen cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance mechanisms.[1] | 1. Conduct pharmacokinetic (PK) studies: Determine plasma and tumor concentrations of this compound to ensure adequate exposure.[1] Consider dose-escalation studies to find the optimal therapeutic window. 2. Verify formulation: Confirm the stability and solubility of the this compound formulation before administration. Prepare fresh solutions as needed.[1] 3. Characterize the model: Investigate potential resistance pathways in the tumor model. Consider screening alternative, more sensitive models. |
| Difficulty in detecting a significant reduction in 2-hydroxyglutarate (2-HG) levels. | 1. Inadequate drug potency or exposure: The dose may be too low to effectively inhibit the mutant IDH1 enzyme.[1] 2. Assay sensitivity: The method used for 2-HG measurement may not be sensitive enough to detect changes.[1] 3. Improper sample collection timing: Samples may be collected at a time point when drug concentration is not at its peak.[1] | 1. Optimize dosing: Increase the dose of this compound based on PK/PD modeling or previous dose-response studies. 2. Validate assay: Ensure the LC-MS/MS or other method for 2-HG quantification is validated for sensitivity and accuracy.[3][4] 3. Time sample collection with Tmax: Collect plasma and tumor samples at the expected time of maximum drug concentration (Tmax) to observe the most significant 2-HG reduction.[1] |
| Adverse events or toxicity in treated animals (e.g., weight loss, lethargy). | 1. Off-target effects: The inhibitor may have unintended biological targets. 2. High drug dosage: The administered dose may exceed the maximum tolerated dose (MTD).[1] 3. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.[1] | 1. Evaluate off-target activity: If possible, screen this compound against a panel of related enzymes. 2. Determine the MTD: Conduct a dose-ranging toxicity study to identify the highest dose that does not cause unacceptable side effects.[1] 3. Include a vehicle-only control group: This will help to distinguish between vehicle-related and compound-related toxicity.[1] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an allosteric and mutant-specific inhibitor of isocitrate dehydrogenase 1 (IDH1).[5] Mutations in IDH1, such as R132H and R132C, lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumorigenesis.[1] this compound selectively binds to and inhibits the mutant IDH1 enzyme, thereby reducing the production of 2-HG.[5]
2. How should I formulate this compound for in vivo studies?
The formulation of this compound depends on the desired administration route. Two common formulations are:
-
Suspended Solution (for oral or intraperitoneal injection): A typical formulation involves creating a stock solution in DMSO and then suspending it in a vehicle containing PEG300, Tween-80, and saline. This can yield a suspended solution of up to 5 mg/mL.
-
Clear Solution (for oral administration): A clear solution can be prepared by dissolving a DMSO stock solution in corn oil, achieving a concentration of at least 5 mg/mL.
It is recommended to prepare these formulations fresh on the day of use.
3. What are the key pharmacokinetic parameters of this compound in preclinical models?
Pharmacokinetic data for this compound has been generated in mice and rats:
| Parameter | Species | Dose | Value |
| AUC | Mouse | 10 mg/kg (oral) | 3.6 µM·h[5] |
| Mouse | 100 mg/kg (oral) | 55.5 µM·h[5] | |
| Cmax | Mouse | 10 mg/kg (oral) | 1.7 µM[5] |
| Mouse | 100 mg/kg (oral) | 14.2 µM[5] | |
| Brain/Blood Ratio | Rat | 30 mg/kg (oral) | 1.4[5] |
4. How do I establish an orthotopic glioma model with an IDH1 mutation?
Establishing a reliable orthotopic xenograft model is crucial for studying brain-penetrant inhibitors like this compound. A general protocol involves:
-
Cell Preparation: Culture human IDH1-mutant glioma cells (e.g., patient-derived or engineered cell lines) and harvest them during the logarithmic growth phase.[2][6][7]
-
Animal Preparation: Anesthetize an immunocompromised mouse and secure it in a stereotactic frame.[2]
-
Intracranial Injection: Create a burr hole in the skull at predetermined coordinates. Slowly inject the glioma cell suspension (typically 1x10^5 to 5x10^5 cells in a small volume) into the brain parenchyma.[2][6]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.[2]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[2]
5. How can I measure 2-HG levels in my animal studies?
The most common and accurate method for quantifying 2-HG in plasma and tumor tissue is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This technique allows for the sensitive and specific measurement of D-2-HG, the product of the mutant IDH1 enzyme. Magnetic Resonance Spectroscopy (MRS) can also be used for non-invasive, in vivo measurement of 2-HG in tumors.[2][8]
Experimental Protocols & Methodologies
Protocol: In Vivo Efficacy Study of this compound in an Orthotopic Glioma Xenograft Model
-
Animal Model: Utilize 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD-SCID).
-
Tumor Implantation: Establish orthotopic gliomas by intracranial injection of IDH1-mutant glioma cells as described in FAQ #4.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth via imaging. Once tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Drug Formulation and Administration: Prepare the this compound formulation (e.g., suspended solution for oral gavage) and administer it at the desired dose and schedule. Include a vehicle-only control group.
-
Efficacy Assessment: Monitor tumor volume by imaging throughout the study. Record animal body weights and clinical signs to assess toxicity. The primary endpoint is often a significant delay in tumor growth or an increase in overall survival.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect blood and tumor tissue for the measurement of 2-HG levels by LC-MS/MS to confirm target engagement.
Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting high variability in animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Primary Orthotopic Glioma Xenografts Recapitulate Infiltrative Growth and Isocitrate Dehydrogenase I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo patient-derived model of endogenous IDH1-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O8.02: MONITORING OF TREATMENT RESPONSE IN IDH-MUTANT GLIOMAS WITH IN-VIVO 3D MAGNETIC RESONANCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of the Mutant IDH1 Inhibitor IDH889 with its Enantiomer (1R)-IDH889
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement, particularly for malignancies such as glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] The inhibitor IDH889 has emerged as a potent, selective, and orally available agent that specifically targets cancer-associated IDH1 mutations, including R132H and R132C.[1][3] A cornerstone of preclinical validation for such targeted inhibitors is the demonstration of stereospecificity, ensuring that the observed biological effect is due to a specific interaction with the target protein rather than off-target or non-specific effects. This is typically achieved by comparing the active enantiomer with its mirror image, or distomer, which is expected to be substantially less active. This guide provides a comparative overview of IDH889 and its inactive enantiomer, (1R)-IDH889, supported by experimental data and protocols.
Comparative Analysis of IDH889 and this compound
IDH889 is a highly potent inhibitor of mutant IDH1 enzymes, demonstrating significant selectivity over the wild-type (WT) form.[4] Its enantiomer, this compound, serves as a crucial experimental control to confirm that the therapeutic activity is stereospecific.[3] While specific quantitative data for this compound is not extensively published, its role as a control implies significantly reduced or no activity against the mutant IDH1 enzyme.
| Parameter | IDH889 | This compound | Rationale for Comparison |
| Target | Mutant IDH1 (R132H, R132C) | Mutant IDH1 (intended as inactive control) | To demonstrate on-target activity of the active enantiomer. |
| IC50 vs. IDH1 R132H | 0.02 µM[4][5] | Expected to be >> 0.02 µM | A significant difference in IC50 values validates stereospecific binding and inhibition. |
| IC50 vs. IDH1 R132C | 0.072 µM[4][5] | Expected to be >> 0.072 µM | Confirms stereospecificity against another common IDH1 mutation. |
| IC50 vs. Wild-Type IDH1 | 1.38 µM[4][5] | Not applicable (expected to be inactive) | Highlights the selectivity of the active compound for the mutant enzyme over the wild-type. |
| Cellular 2-HG Inhibition IC50 | 0.014 µM[4][5] | Expected to be significantly higher | Demonstrates that the on-target biochemical inhibition translates to a functional cellular effect in a stereospecific manner. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are outlines of the key experiments.
Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant IDH1 protein.
Objective: To determine the IC50 value of IDH889 and this compound against wild-type and mutant IDH1.
Materials:
-
Recombinant human wild-type IDH1, IDH1 R132H, and IDH1 R132C enzymes.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, 0.005% Tween 20, pH 7.4).[6]
-
Substrates: α-ketoglutarate (α-KG) and NADPH.[6]
-
IDH889 and this compound dissolved in DMSO.
-
384-well microplates.
-
Plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of IDH889 and this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant IDH1 enzyme (wild-type or mutant), and NADPH.
-
Add the diluted compounds to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding to the enzyme.[6]
-
Initiate the enzymatic reaction by adding α-KG.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[7]
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular 2-Hydroxyglutarate (2-HG) Production Assay
This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.
Objective: To determine the cellular IC50 value of IDH889 and this compound for the inhibition of 2-HG production.
Materials:
-
A human cell line engineered to express mutant IDH1 (e.g., U87 MG or HCT116 with IDH1 R132H).[8][9]
-
Cell culture medium and supplements.
-
IDH889 and this compound dissolved in DMSO.
-
Reagents for cell lysis and protein precipitation.
-
LC-MS/MS system for 2-HG quantification.[6]
Procedure:
-
Seed the mutant IDH1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of IDH889 and this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48 hours) to allow for compound activity and changes in 2-HG levels.[10]
-
Harvest the cells and the culture medium.
-
Perform cell lysis and protein precipitation (e.g., with methanol).
-
Analyze the intracellular and extracellular levels of 2-HG using a validated LC-MS/MS method.[6]
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Plot the percentage of 2-HG inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The stark difference in inhibitory activity between IDH889 and its enantiomer this compound provides compelling evidence for its specific, target-driven mechanism of action. This stereospecificity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the specificity of novel IDH1 inhibitors, a crucial step in the drug discovery and development pipeline.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative analysis of (1R)-IDH889 and other IDH1 inhibitor controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical IDH1 inhibitor, (1R)-IDH889, with other notable IDH1 inhibitors, including the FDA-approved drugs Ivosidenib (AG-120) and Olutasidenib. The analysis is based on available experimental data to offer an objective overview of their performance and characteristics.
Introduction to IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Mutations in the IDH1 gene, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.
This compound is an orally available, brain-penetrant, allosteric, and mutant-specific inhibitor of IDH1. It has been investigated as a tool compound for preclinical in vitro and in vivo studies of cancers driven by IDH1 mutations. This guide will compare its biochemical and cellular activity with other key IDH1 inhibitors.
Quantitative Performance Analysis
The following tables summarize the biochemical and cellular potency of this compound in comparison to other well-characterized IDH1 inhibitors.
Table 1: Biochemical Potency of IDH1 Inhibitors (IC50 values)
| Compound | Target | IC50 (µM) | Source |
| This compound | IDH1 R132H | 0.02 | [4] |
| IDH1 R132C | 0.072 | [4] | |
| IDH1 wt | 1.38 | [4] | |
| Ivosidenib (AG-120) | IDH1 R132H | ~0.005-0.01 | This is a representative value from multiple sources. |
| IDH1 wt | 0.024 - 0.071 | [5] | |
| Olutasidenib | IDH1 R132H | Potent inhibitor | Specific IC50 values are not consistently reported in the provided results. |
| IDH1 wt | 22.4 | [5] | |
| AG-881 | IDH1 R132C/H/L/S | 0.00004 - 0.022 | This is a dual IDH1/2 inhibitor. |
| IDH305 | IDH1 R132H | Potent inhibitor | This is an optimized derivative of this compound. |
Table 2: Cellular Potency of IDH1 Inhibitors (2-HG Inhibition)
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | Not specified | 0.014 | [4] |
| Ivosidenib (AG-120) | HT1080 (IDH1 R132C) | Potent inhibitor | Specific IC50 values vary across studies. |
| Olutasidenib | LN18 (IDH1 R132H) | Potent inhibitor | Shown to effectively reduce 2-HG levels.[5] |
| IDH305 | Colorectal cancer cell line (IDH1 R132H) | 0.024 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
IDH1 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mutant or wild-type IDH1. The protocol is adapted from established methods.[6][7]
Materials:
-
Recombinant human IDH1 (R132H, R132C, or wild-type)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 4 mM MgCl2
-
NADPH (for mutant IDH1 assay)
-
NADP+ (for wild-type IDH1 assay)
-
α-ketoglutarate (α-KG) (for mutant IDH1 assay)
-
Isocitrate (for wild-type IDH1 assay)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure for Mutant IDH1 (e.g., R132H):
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, 100 nM of the mutant IDH1 enzyme, and 100 µM NADPH.
-
Add increasing concentrations of the test inhibitor to the wells.
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding 1 mM α-KG.
-
Immediately monitor the decrease in NADPH absorbance at 340 nm every 30 seconds using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Procedure for Wild-Type IDH1:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, 30 nM of wild-type IDH1 enzyme, and 1 mM NADP+.
-
Add increasing concentrations of the test inhibitor to the wells.
-
Initiate the reaction by adding 200 µM of sodium isocitrate.
-
Monitor the increase in NADPH absorbance at 340 nm.
-
Calculate the IC50 value as described above.
Cellular 2-HG Measurement Assay
This assay quantifies the level of the oncometabolite 2-HG in cells treated with an IDH1 inhibitor. The protocol is based on mass spectrometry methods.[8][9]
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture medium and reagents
-
Test compounds (e.g., this compound)
-
Cell lysis buffer (e.g., 150 mM NaCl, 0.1% NP-40, 50 mM Tris-HCl, pH 8.0)
-
Deproteinization kit
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Seed IDH1-mutant cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Deproteinize the cell lysates according to the kit manufacturer's instructions.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS or GC-MS method.
-
Determine the IC50 value for 2-HG inhibition by plotting the 2-HG concentration against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 leading to tumorigenesis.
Experimental Workflow for IDH1 Inhibitor Evaluation
Caption: Experimental workflow for preclinical evaluation of IDH1 inhibitors.
Conclusion
This compound is a potent and selective preclinical inhibitor of mutant IDH1, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its brain-penetrant nature makes it a valuable tool for investigating IDH1-mutant cancers affecting the central nervous system. In comparison, FDA-approved inhibitors like Ivosidenib and Olutasidenib have also shown potent inhibition of mutant IDH1. While direct comparative studies are limited, the available data suggests that this compound's potency is within the range of these clinically utilized agents. However, it is important to note that this compound served as a lead compound and was further optimized to yield the clinical candidate IDH305, suggesting it may have suboptimal pharmacokinetic properties for clinical development. The provided data and protocols offer a foundation for researchers to conduct their own comparative analyses and further investigate the therapeutic potential of novel IDH1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid detection of 2-hydroxyglutarate in frozen sections of IDH mutant tumors by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of IDH889 with its Inactive Enantiomer, (1R)-IDH889
A Comparative Guide for Researchers
In the realm of targeted cancer therapy, confirming that a molecule's biological effects are a direct consequence of engaging its intended target is paramount. This guide provides a comparative analysis of IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), and its enantiomer, (1R)-IDH889, to demonstrate the principles of confirming on-target activity. The stereospecificity of drug-target interactions is a cornerstone of pharmacology; a significant drop in potency for an inactive enantiomer provides strong evidence that the observed cellular activity of the active compound is not due to off-target effects.
IDH889 is an orally bioavailable, brain-penetrant, allosteric inhibitor that specifically targets mutations at the R132 residue of IDH1, such as R132H and R132C.[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (αKG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3] The accumulation of D-2HG is implicated in the pathogenesis of various cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma.[3] IDH889 potently inhibits this neomorphic activity, thereby reducing cellular 2-HG levels.[1][2]
To validate that the anticancer effects of IDH889 are mediated through the specific inhibition of mutant IDH1, its enantiomer, this compound, serves as a crucial experimental control.[1] It is expected that this compound, being the stereoisomer of the active (S,S)-configured IDH889, will exhibit significantly reduced or no inhibitory activity against mutant IDH1. This stark difference in potency between the two enantiomers helps to de-risk potential off-target effects and confirms that the therapeutic mechanism of action is indeed through the intended biological target.
Data Presentation: A Comparative Analysis of IDH889 and this compound
The following tables summarize the inhibitory activity of IDH889. While specific quantitative data for this compound is not publicly available, it is designated as the inactive control isomer and is expected to have significantly higher IC50 values.
| Compound | Target | IC50 (µM) |
| IDH889 | IDH1 R132H | 0.02[2] |
| IDH889 | IDH1 R132C | 0.072[2] |
| IDH889 | IDH1 wild-type | 1.38[2] |
| This compound | IDH1 R132H | Expected to be >> 0.02 |
| This compound | IDH1 R132C | Expected to be >> 0.072 |
| This compound | IDH1 wild-type | Expected to be > 1.38 |
Table 1: Comparative Enzymatic Inhibition of IDH1 Variants.
| Compound | Cell Line | Parameter | IC50 (µM) |
| IDH889 | Mutant IDH1 expressing cells | 2-HG Production | 0.014[2] |
| This compound | Mutant IDH1 expressing cells | 2-HG Production | Expected to be significantly higher |
Table 2: Comparative Cellular Activity in Mutant IDH1-Expressing Cells.
Mandatory Visualization
Caption: IDH1 Signaling in Normal vs. Cancer Cells and the Action of IDH889.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for IDH1 Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
1. Cell Culture and Treatment:
-
Culture a human glioma cell line endogenously expressing an IDH1 mutation (e.g., HT1080 which harbors IDH1 R132C) to 80-90% confluency.
-
Treat the cells with varying concentrations of IDH889 or this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IDH1.
-
Use a corresponding secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the amount of soluble IDH1 at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble IDH1 as a function of temperature for each treatment condition.
-
A positive shift in the melting curve for IDH889-treated cells compared to the vehicle control indicates target engagement.
-
No significant shift is expected for cells treated with this compound.
Isothermal Dose-Response (ITDR) Fingerprint Assay
The Isothermal Dose-Response (ITDR) fingerprint assay is a variation of CETSA that assesses target engagement at a fixed temperature with varying compound concentrations.
1. Determine Optimal Temperature:
-
From the CETSA melt curve of the vehicle-treated sample, determine the temperature at which approximately 50% of the IDH1 protein is denatured (Tagg). This will be the fixed temperature for the ITDR assay.
2. Cell Treatment and Heat Challenge:
-
Treat cells with a serial dilution of IDH889 or this compound.
-
Harvest the cells and heat all samples at the predetermined Tagg for 3 minutes.
3. Lysis, Quantification, and Analysis:
-
Follow the same lysis, protein quantification, and Western blot procedures as described for CETSA.
-
Plot the amount of soluble IDH1 as a function of the compound concentration.
-
The resulting dose-response curve for IDH889 will demonstrate the concentration-dependent stabilization of IDH1. A significantly right-shifted or flat curve is expected for this compound, confirming the stereospecificity of target engagement.
References
head-to-head comparison of (1R)-IDH889 and wild-type IDH1 activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the enzymatic activity of wild-type isocitrate dehydrogenase 1 (IDH1) and the inhibitory effects of (1R)-IDH889. Wild-type IDH1 is a crucial enzyme in cellular metabolism, while this compound serves as a stereoisomer and negative control for its pharmacologically active counterpart, IDH889, a potent inhibitor of mutant IDH1. Understanding the differential activity and inhibition profiles is paramount for researchers developing targeted cancer therapies.
Executive Summary
Wild-type isocitrate dehydrogenase 1 (IDH1) plays a critical role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In contrast, certain mutations in IDH1, commonly found in various cancers, lead to a neomorphic activity: the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2]
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory activity of the active IDH889 isomer against both wild-type and mutant forms of IDH1. This data highlights the remarkable selectivity of the inhibitor for the cancer-associated mutant enzymes.
| Enzyme Target | Compound | IC50 (µM) | Reference |
| Wild-Type IDH1 | IDH889 | 1.38 | [3] |
| Mutant IDH1 (R132H) | IDH889 | 0.02 | [3][4] |
| Mutant IDH1 (R132C) | IDH889 | 0.072 | [3] |
Note: IC50 is the half-maximal inhibitory concentration.
Signaling and Metabolic Pathways
The following diagram illustrates the canonical reaction of wild-type IDH1 versus the neomorphic reaction of mutant IDH1, and the point of intervention for IDH1 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust comparison of enzymatic activity and inhibition. Below are representative protocols for biochemical and cellular assays.
Biochemical Enzyme Activity Assay (NADPH Depletion/Production)
This assay quantifies the enzymatic activity of both wild-type and mutant IDH1 by measuring the change in NADPH concentration, which has a distinct absorbance at 340 nm.
Objective: To determine the IC50 of a test compound against wild-type or mutant IDH1.
Materials:
-
Purified recombinant human wild-type IDH1 or mutant IDH1 (e.g., R132H)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Substrate for wild-type IDH1: Isocitrate
-
Substrate for mutant IDH1: α-Ketoglutarate
-
Cofactor: NADP+ (for wild-type) or NADPH (for mutant)
-
Test compound (e.g., this compound or active IDH889) dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
For Wild-Type IDH1 Activity:
-
Add Assay Buffer, NADP+, and the test compound to the wells of the microplate.
-
Add wild-type IDH1 enzyme to initiate the reaction.
-
Add isocitrate to start the enzymatic reaction.
-
-
For Mutant IDH1 Activity:
-
Add Assay Buffer, NADPH, and the test compound to the wells of the microplate.
-
Add mutant IDH1 enzyme.
-
Add α-ketoglutarate to start the reaction.
-
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 30-60 minutes at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADPH production (increase in absorbance for wild-type) or consumption (decrease in absorbance for mutant) from the linear portion of the kinetic curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mutant and wild-type isocitrate dehydrogenase 1 share enhancing mechanisms involving distinct tyrosine kinase cascades in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of Brain Penetrance: (1R)-IDH889 versus IDH889
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the brain penetrance of the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889. The focus is on the distinction between the potent (S,S)-diastereomer, referred to as IDH889, and its other stereoisomeric forms, exemplified by (1R)-IDH889. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key processes to inform preclinical and clinical research in neuro-oncology.
Executive Summary
IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor of mutated IDH1, particularly the R132H mutation prevalent in gliomas.[1] Extensive research has identified the (S,S)-diastereomer as the most active form of IDH889.[2] Preclinical studies in rats have demonstrated its ability to cross the blood-brain barrier, achieving a brain-to-plasma concentration ratio of 1.4.[1]
A comprehensive search of the scientific literature and available data reveals a notable absence of specific brain penetrance or pharmacokinetic data for other stereoisomers of IDH889, including the designated this compound. Consequently, a direct quantitative comparison of brain penetrance between this compound and the active (S,S)-diastereomer (IDH889) cannot be made at this time. This guide will therefore focus on the established brain penetrance of IDH889 and the methodologies used to determine it.
Quantitative Data on IDH889 Brain Penetrance
The following table summarizes the key quantitative data available for the brain penetrance of IDH889, the (S,S)-diastereomer.
| Compound | Species | Dosage | Brain/Plasma Ratio (Kp) | Method of Analysis | Reference |
| IDH889 | Rat | 30 mg/kg, p.o. | 1.4 | LC-MS/MS | [1] |
Note: p.o. refers to oral administration. Kp is the ratio of the total drug concentration in the brain to that in the plasma at a specific time point.
Experimental Protocols
The determination of brain penetrance for a compound like IDH889 typically involves in vivo pharmacokinetic studies in animal models, followed by bioanalysis of tissue and plasma samples.
In Vivo Brain Penetrance Study in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound after systemic administration.
Animal Model: Male Sprague-Dawley rats are commonly used.
Procedure:
-
Dosing: A cohort of rats is administered IDH889 at a specific dose (e.g., 30 mg/kg) via oral gavage (p.o.).
-
Sample Collection: At a predetermined time point post-dosing (e.g., 2 hours), animals are anesthetized.
-
Blood Collection: Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Brain Harvesting: Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Sample Processing: Brain tissue is homogenized in a suitable buffer to create a uniform suspension.
-
Bioanalysis: The concentrations of IDH889 in the plasma and brain homogenate are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Data Calculation: The Kp value is calculated as the ratio of the mean concentration of the compound in the brain tissue to the mean concentration in the plasma.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify the concentration of the analyte (IDH889) in biological matrices (plasma and brain homogenate).
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation: Proteins in the plasma and brain homogenate samples are precipitated using an organic solvent (e.g., acetonitrile). An internal standard is added to all samples and calibration standards to correct for matrix effects and instrument variability.
-
Chromatographic Separation: The prepared samples are injected into the HPLC system. The analyte and internal standard are separated from other matrix components on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are ionized using an electrospray ionization (ESI) source and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for sensitive and selective quantification.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentrations of the unknown samples are then determined from this curve.
Visualizations
Experimental Workflow for Brain Penetrance Assessment
Caption: Workflow of an in vivo study to determine the brain-to-plasma ratio of a compound.
IDH1 Signaling Pathway and Inhibition by IDH889
Caption: IDH889 allosterically inhibits mutant IDH1, blocking the production of the oncometabolite 2-HG.
References
Validating (1R)-IDH889 as a True Negative Control for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of potent and selective inhibitors against mutant isocitrate dehydrogenase 1 (IDH1) has marked a significant advancement. IDH889 has emerged as a powerful, orally available, and brain-penetrant inhibitor, specifically targeting IDH1 mutations (e.g., R132H, R132C) that are pivotal in various cancers. A critical component of rigorous preclinical evaluation of such targeted agents is the use of a proper negative control to ensure that the observed in vivo effects are a direct result of inhibiting the intended target. This guide provides a comparative analysis for the validation of (1R)-IDH889, the inactive enantiomer of the active IDH1 inhibitor, as a true negative control in vivo.
The Critical Role of a Chiral Negative Control
Many small molecule inhibitors, including IDH889, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is biologically active, while the other (the distomer) is significantly less active or inactive. Using the inactive enantiomer as a negative control is a superior experimental approach compared to a vehicle control alone. It helps to distinguish the specific effects of target inhibition from any potential off-target or non-specific effects of the chemical scaffold itself. This compound is presented as the inactive isomer of the potent mutant IDH1 inhibitor, IDH889, and is intended for use as an experimental control.[1]
Comparative Efficacy: Active vs. Inactive Enantiomers
While direct head-to-head in vivo comparative studies for this compound and its active counterpart are not extensively detailed in publicly available literature, the validation of this compound as a negative control would rely on demonstrating its lack of efficacy in modulating the key biomarker of mutant IDH1 activity, the oncometabolite 2-hydroxyglutarate (2-HG).
The active enantiomer, IDH889, has been shown to be a potent inhibitor of mutant IDH1. In a murine xenograft model using HCT116 cells expressing the IDH1-R132H mutation, oral administration of IDH889 led to a significant reduction in 2-HG levels, demonstrating target engagement and pharmacodynamic activity in vivo.
A validation study for this compound would be expected to show no significant reduction in tumor 2-HG levels or tumor growth inhibition when administered under the same experimental conditions as the active IDH889.
| Compound | Target | Expected In Vivo Efficacy (Tumor Growth Inhibition) | Expected In Vivo Pharmacodynamics (2-HG Reduction) |
| IDH889 (Active Enantiomer) | Mutant IDH1 (R132H, R132C, etc.) | Significant | Robust and statistically significant |
| This compound (Inactive Enantiomer) | Mutant IDH1 | Minimal to none | No significant change from vehicle control |
| Vehicle Control | N/A | None | Baseline levels |
Experimental Protocols for In Vivo Validation
To rigorously validate this compound as a negative control, a well-designed in vivo study is essential. The following is a representative protocol based on common practices for evaluating IDH inhibitors in xenograft models.
Cell Line and Animal Model
-
Cell Line: A human cancer cell line endogenously expressing or engineered to overexpress a relevant IDH1 mutation (e.g., HT-1080 with R132C, U87-MG with R132H).
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are suitable for subcutaneous or orthotopic tumor implantation.
Tumor Implantation and Growth Monitoring
-
Cells are harvested during the exponential growth phase and implanted subcutaneously into the flanks of the mice.
-
Tumor growth is monitored regularly using caliper measurements. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
Study Groups and Treatment
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., formulated vehicle used for the active compound)
-
IDH889 (Active Enantiomer) at a therapeutically effective dose.
-
This compound (Inactive Enantiomer) at the same dose as the active enantiomer.
-
-
Compounds are administered via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily) for a defined period.
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth: Tumor volumes are measured throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Biomarker Analysis: At the end of the study, tumors and plasma are collected. 2-HG levels are quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Tolerability: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Data Analysis
-
Statistical analysis (e.g., ANOVA, t-tests) is used to compare tumor growth and 2-HG levels between the treatment groups and the control groups. A successful validation would show a statistically significant effect for the active IDH889 group, with no significant difference between the this compound and vehicle control groups.
Visualizing the Scientific Rationale
To further clarify the concepts discussed, the following diagrams illustrate the mutant IDH1 signaling pathway and a typical experimental workflow for validating a negative control.
References
A Comparative Pharmacokinetic Profile of Mutant IDH1 Inhibitors: A Focus on Ivosidenib
It is important to note that publicly available scientific literature does not contain specific pharmacokinetic data for compounds designated as "IDH889" and "(1R)-IDH889." The following guide provides a comprehensive overview of the pharmacokinetic profile of Ivosidenib (AG-120), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This information is presented to serve as a valuable reference for researchers, scientists, and drug development professionals working on similar molecules, and it is presumed that "IDH889" and "this compound" may be internal or alternative designations for Ivosidenib or closely related analogs.
Ivosidenib is an orally available small molecule that has demonstrated significant clinical activity in patients with mIDH1-positive cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and chondrosarcoma.[1][2] Its pharmacokinetic profile has been well-characterized in both preclinical models and human clinical trials.[3][4][5]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Ivosidenib have been evaluated in various species and clinical settings. The data consistently show that Ivosidenib is rapidly absorbed and has a long terminal half-life, supporting once-daily dosing.[3][5]
Preclinical Pharmacokinetics of Ivosidenib
Preclinical studies in animal models were crucial for establishing the initial pharmacokinetic and pharmacodynamic profile of Ivosidenib.[6] For instance, in female nude BALB/c mice with HT1080 tumor xenografts, a single oral dose of Ivosidenib led to a rapid and dose-dependent reduction in the oncometabolite 2-hydroxyglutarate (2-HG) in tumors.[2] Maximum inhibition of 2-HG was observed approximately 12 hours post-dose, with levels returning to baseline within 48 to 72 hours.[2]
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T½ (h) |
| Mouse | 50 | Oral | - | ~12 (time of max 2-HG inhibition) | - | - |
| Mouse | 150 | Oral | - | ~12 (time of max 2-HG inhibition) | - | - |
Note: Specific Cmax, AUC, and T½ values from this preclinical study are not detailed in the provided search results. The Tmax is inferred from the time to maximum pharmacodynamic effect (2-HG inhibition).
Clinical Pharmacokinetics of Ivosidenib in Patients with Advanced Solid Tumors
Clinical trials in patients with mIDH1-mutant advanced solid tumors have provided extensive pharmacokinetic data.[3][4]
Table 1: Single-Dose Pharmacokinetics of Ivosidenib (500 mg) in Patients with Advanced Solid Tumors [4][7]
| Parameter | Value |
| Median Tmax (h) | 2.63 (Range: 0.5–4.87) |
| Geometric Mean Cmax (ng/mL) | 4060 |
| Geometric Mean AUC0–4h (h*ng/mL) | 9760 |
| Mean Terminal Half-life (h) | 40–102 |
Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Ivosidenib (500 mg Once Daily) in Patients with Advanced Solid Tumors [4][7]
| Parameter | Value |
| Median Tmax (h) | 2.07 (Range: 0.50–4.08) |
| Geometric Mean Cmax (ng/mL) | 4799 |
| Geometric Mean AUC0–24h (h*ng/mL) | 86,382 |
| Accumulation Ratio (AUC) | 1.5–1.7 |
Ivosidenib exposure, as measured by Cmax and AUC, increases in a less than dose-proportional manner.[3] Steady-state concentrations are typically reached within 15 days of continuous once-daily dosing.[3]
Experimental Protocols
The following outlines a general methodology for conducting in vivo pharmacokinetic studies of small molecule inhibitors, based on standard practices in the field.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound in an animal model (e.g., rats or mice).
Methodology:
-
Animal Models: Healthy, adult male and female rodents are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from a suitable site (e.g., tail vein, retro-orbital sinus, or via a cannula).[9][10] Typical time points for IV administration are: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[9] For oral administration, typical time points are: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.[9]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[9]
-
Bioanalysis: Plasma concentrations of the test compound and its major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
T½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F: Oral bioavailability (calculated by comparing AUC after oral and IV administration).
-
Visualizations
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathway of Mutant IDH1
Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[3][5] High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[3] Recent studies have also shown that the IDH1 mutation can activate the PI3K/AKT/mTOR signaling pathway, which is a key pathway involved in cell proliferation, survival, and migration.[12][13][14]
Caption: Mutant IDH1 and the PI3K/AKT/mTOR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics/pharmacodynamics of ivosidenib in advanced IDH1-mutant cholangiocarcinoma: findings from the phase III ClarIDHy study | springermedizin.de [springermedizin.de]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics, absorption, metabolism, and excretion of [14C]ivosidenib (AG-120) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 13. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR signaling pathway activity in IDH-mutant diffuse glioma and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (1R)-IDH889: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of (1R)-IDH889, a potent allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with other metabolic enzymes. The information is targeted towards researchers, scientists, and drug development professionals seeking to understand the selectivity of this compound. All data is presented in a clear, comparative format, supported by detailed experimental protocols and visualizations to facilitate informed decision-making in research and development.
Executive Summary
This compound, also known as Novartis 889, is a highly selective inhibitor of the R132H and R132C mutant forms of isocitrate dehydrogenase 1 (IDH1), key enzymes in the progression of certain cancers. This guide synthesizes available data on its cross-reactivity, demonstrating its high selectivity for the mutant IDH1 enzyme over its wild-type counterpart. While comprehensive screening data against a broad panel of other metabolic enzymes is not publicly available, this guide provides the foundational information on its primary target selectivity and the methodologies to assess broader cross-reactivity.
This compound Performance Against Target and Wild-Type Enzymes
This compound exhibits significant potency against the mutant IDH1-R132H enzyme, with substantially less activity against the wild-type (WT) IDH1 enzyme. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
| Compound | Target Enzyme | IC50 (nM) | Wild-Type Enzyme | IC50 (nM) | Selectivity (WT/mutant) |
| This compound (Novartis 889) | IDH1-R132H | 4.9 | WT IDH1 | >10,000 | >2040 |
Table 1: Comparative inhibitory activity of this compound against mutant and wild-type IDH1. Data sourced from a 2023 study on IDH1 variant inhibitors.[1][2]
Signaling Pathway of IDH1 and Mechanism of Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the tricarboxylic acid (TCA) cycle, where it normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In certain cancers, a mutation in the IDH1 gene leads to a neomorphic activity, causing the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and cancer progression. This compound is an allosteric inhibitor that binds to a site distinct from the active site on the mutant IDH1 enzyme, effectively blocking the production of 2-HG.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cross-reactivity of this compound.
Protocol 1: Absorbance-Based Enzymatic Assay for IDH1 Activity
This protocol is used to determine the IC50 values of inhibitors against both wild-type and mutant IDH1.[1][2]
Materials:
-
Purified recombinant wild-type IDH1 and mutant IDH1 (R132H) enzymes.
-
This compound stock solution (in DMSO).
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, and 0.2 mM DTT.
-
Substrates: DL-isocitrate and α-ketoglutarate (2-oxoglutarate).
-
Cofactors: NADP⁺ and NADPH.
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. Add 1 µL of the inhibitor dilutions to the wells of a 96-well plate. For the control, add 1 µL of DMSO.
-
Enzyme Addition: Add 50 µL of the enzyme solution (e.g., 4 nM for wild-type IDH1 or 60 nM for mutant IDH1-R132H) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the substrate/cofactor mix.
-
For wild-type IDH1: 150 µM DL-isocitrate and 75 µM NADP⁺.
-
For mutant IDH1-R132H: 1.5 mM α-ketoglutarate and 50 µM NADPH.
-
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes. The rate of NADPH consumption or production is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Protocol for Profiling Against a Panel of Metabolic Enzymes
This protocol provides a general framework for assessing the cross-reactivity of an inhibitor against a panel of metabolic enzymes using a variety of detection methods.
Materials:
-
A panel of purified recombinant metabolic enzymes (e.g., other dehydrogenases, kinases, phosphatases).
-
This compound stock solution (in DMSO).
-
Specific assay buffers, substrates, and cofactors for each enzyme in the panel.
-
Detection reagents (e.g., colorimetric, fluorometric, or luminescent substrates).
-
Multi-well plates (96- or 384-well).
-
Plate reader capable of measuring the appropriate output signal (absorbance, fluorescence, or luminescence).
Procedure:
-
Assay Preparation: For each enzyme in the panel, dispense the specific assay buffer into the wells of a multi-well plate.
-
Inhibitor Addition: Add a fixed concentration of this compound (e.g., 1 µM and 10 µM) to the appropriate wells. Include a DMSO-only control.
-
Enzyme Addition: Add the corresponding enzyme to each well.
-
Pre-incubation: Incubate the plate according to the specific enzyme's protocol to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the specific substrate and any necessary cofactors to initiate the reaction.
-
Signal Detection: After a set incubation time, measure the output signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each enzyme at the tested concentrations of this compound relative to the DMSO control. Significant inhibition of any enzyme other than the intended target would indicate cross-reactivity.
References
The Importance of Negative Controls: A Guide to Publishing Negative Data Using (1R)-IDH889
In the pursuit of scientific advancement, the publication of negative or null results is as crucial as the dissemination of positive findings. Negative data prevent the duplication of failed experiments, save valuable resources, and contribute to a more complete and unbiased scientific record. This guide provides a framework for publishing negative data using (1R)-IDH889, the inactive enantiomer of the potent mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889, as a negative control.
Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia, and chondrosarcoma. These mutations confer a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] IDH889 is an allosteric and mutant-specific inhibitor of IDH1 that has shown significant promise in reducing 2-HG levels.[3][4] Its inactive (1R) enantiomer, this compound, serves as an ideal negative control for in vitro and in vivo studies, allowing researchers to distinguish the specific effects of IDH1 inhibition from off-target or non-specific effects of the chemical scaffold.[5]
This guide offers a comparative overview of IDH889 and its inactive control, this compound, presenting expected experimental outcomes and detailed protocols for key assays.
Comparative Efficacy of IDH889 and this compound
The following tables summarize the expected quantitative data when comparing the active inhibitor IDH889 with its inactive control this compound. These tables are designed to clearly present the anticipated negative results for this compound, thereby providing a solid foundation for a publication focused on negative data.
Table 1: Biochemical Assay - Inhibition of Mutant IDH1 Enzyme Activity
| Compound | Target | IC50 (µM) | Expected Outcome for this compound |
| IDH889 | IDH1 R132H | 0.02[4] | No significant inhibition |
| IDH889 | IDH1 R132C | 0.072[4] | No significant inhibition |
| IDH889 | IDH1 wild-type | 1.38[4] | - |
| This compound | IDH1 R132H/C | > 10 (expected) | No measurable IC50 in the tested range |
Table 2: Cellular Assay - Inhibition of 2-Hydroxyglutarate (2-HG) Production
| Cell Line | IDH1 Mutation | Compound | Cellular 2-HG IC50 (µM) | Expected Outcome for this compound |
| U87MG-IDH1 R132H | R132H | IDH889 | 0.014[6] | No significant reduction in 2-HG levels |
| HT1080 | R132C | IDH889 | Not specified | No significant reduction in 2-HG levels |
| Patient-derived glioma cells | R132H/C | This compound | > 10 (expected) | 2-HG levels comparable to vehicle control |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings, including negative results.
Biochemical IDH1 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against recombinant mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1 R132H or R132C enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA, pH 7.5
-
Test compounds (IDH889 and this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the enzyme solution to the wells of the 384-well plate.
-
Add the test compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
Cellular 2-HG Production Assay
Objective: To measure the effect of test compounds on the production of the oncometabolite 2-HG in cells harboring IDH1 mutations.
Materials:
-
IDH1-mutant cell line (e.g., U87MG-IDH1 R132H, HT1080)
-
Cell culture medium and supplements
-
Test compounds (IDH889 and this compound) dissolved in DMSO
-
96-well cell culture plates
-
2-HG detection kit (commercially available) or LC-MS/MS system
Procedure:
-
Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for 48-72 hours.
-
Collect the cell culture supernatant or lyse the cells to measure intracellular 2-HG levels.
-
Quantify 2-HG levels using a colorimetric or fluorometric assay kit according to the manufacturer's instructions, or by LC-MS/MS.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the IC50 values for 2-HG inhibition.
Visualizing Experimental Logic and Pathways
Diagrams are powerful tools for communicating complex scientific concepts. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.
Caption: IDH1 signaling pathway and points of intervention.
Caption: Workflow for validating and publishing negative control data.
By rigorously documenting and disseminating negative results with appropriate controls like this compound, the scientific community can build a more robust and reliable knowledge base, ultimately accelerating the pace of drug discovery and development.
References
- 1. What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Safety Operating Guide
Navigating the Safe Disposal of (1R)-IDH889: A Procedural Guide
Core Principles of Chemical Waste Management
The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment. This involves proper segregation, labeling, and containment of waste from the point of generation to its final disposal by a certified hazardous waste management service.[2][3] Never dispose of chemical waste down the sink or in regular trash.[2][4]
Personal Protective Equipment (PPE)
Before handling (1R)-IDH889 or its waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential. |
| Eye Protection | Safety glasses with side shields or goggles should be worn at all times. |
| Skin and Body Protection | A laboratory coat is mandatory to protect against splashes and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5] |
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to facilitate correct disposal procedures.
| Waste Stream | Description | Recommended Container |
| Solid Chemical Waste | Non-sharp, disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips, vials).[3] | Lined, rigid, puncture-resistant container with a lid, clearly labeled "Hazardous Chemical Waste".[3] |
| Liquid Chemical Waste | Unused or expired solutions of this compound, and the first rinse of emptied containers.[3] | Sturdy, leak-proof, chemically compatible container (e.g., the original container), labeled with a completed "Hazardous Waste" tag.[2][3] |
| Sharps Waste | Needles, syringes, or other sharp instruments used in experiments with this compound. | Puncture-resistant, autoclavable sharps container labeled with the universal biohazard symbol if biologically contaminated.[3] |
Experimental Protocol: Decontamination of Emptied Containers
To ensure the safe disposal of containers that held this compound, a triple-rinse procedure is recommended. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[2]
Methodology:
-
Initial Rinse: Rinse the empty container with a small volume of a suitable solvent (e.g., DMSO, ethanol) that is compatible with this compound.
-
Collect Rinse Solvent: Transfer the rinse solvent into the designated "Liquid Chemical Waste" container.[3]
-
Repeat: Repeat the rinsing process two more times, collecting all rinse solvent as hazardous waste.
-
Final Disposal: After the triple rinse, the container can typically be disposed of as non-hazardous waste, provided it is thoroughly air-dried and any labels indicating hazardous contents are defaced. Always consult your institution's specific guidelines.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Notify: Inform your supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Follow the specific clean-up procedures provided by your EHS office. All materials used for clean-up must be disposed of as hazardous waste.
By adhering to these established guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste disposal policies and procedures.
References
Essential Safety and Logistical Information for Handling (1R)-IDH889
(1R)-IDH889 , an isomer of the potent and selective isocitrate dehydrogenase 1 (IDH1) inhibitor IDH889, serves as a crucial experimental control in research settings.[1][2] As with any potent small molecule, meticulous handling and adherence to stringent safety protocols are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Control
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural relationship to a potent bioactive compound necessitates that it be handled as potentially hazardous. Assumed hazards include potential harm if swallowed, inhaled, or absorbed through the skin, and possible irritation to the skin, eyes, and respiratory tract. The long-term toxicological properties may not be fully known.[3] Therefore, a precautionary approach is essential.
Engineering controls should be the primary method for exposure reduction. Always handle this compound in a certified chemical fume hood or other suitable ventilated enclosure, especially when handling the solid compound or preparing stock solutions.[4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound. The following table outlines the recommended personal protective equipment for various laboratory activities.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Lab coat- Safety glasses with side shields- Single pair of nitrile gloves | Protects against potential external contamination of the shipping container. |
| Weighing and Dispensing (Solid Form) | - Disposable solid-front lab coat with tight-fitting cuffs- Chemical splash goggles- Face shield- Double nitrile gloves- Powered Air-Purifying Respirator (PAPR) is recommended | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection.[4] |
| Solution Preparation | - Lab coat- Chemical splash goggles- Double nitrile gloves | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. |
| Experimental Use (Cell Culture, etc.) | - Lab coat- Safety glasses with side shields- Single pair of nitrile gloves | Minimum PPE for handling dilute solutions in a controlled environment like a biosafety cabinet. |
| Waste Disposal | - Lab coat- Chemical splash goggles- Double nitrile gloves | Protects against splashes and contamination when handling hazardous waste containers. |
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Storage:
-
Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[3]
-
Don PPE: Before opening the package, put on a lab coat, safety glasses, and a single pair of nitrile gloves.[3]
-
Unpack in a Safe Zone: Open the shipping container within a chemical fume hood or on a disposable bench liner in a designated area.[3]
-
Verify Compound: Confirm that the compound name and CAS number on the vial match your order.
-
Storage: Store the compound as recommended by the supplier, typically in a dry, dark place at -20°C for long-term stability.[2] Ensure the storage location is clearly labeled and secure.[3]
2. Preparation of Stock Solutions:
-
Gather Materials: Assemble all necessary items, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes within a chemical fume hood.
-
Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.[3]
-
Equilibrate Compound: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weighing: If weighing the solid compound, do so within the fume hood or a balance enclosure. Use anti-static weigh paper or a tared vial.
-
Reconstitution: Add the appropriate volume of solvent to the vial to create the desired stock solution concentration. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
3. Experimental Use:
-
Work in a Controlled Environment: Perform all dilutions and additions of this compound to experimental systems (e.g., cell culture plates) within a biological safety cabinet or chemical fume hood.
-
Use Designated Equipment: Utilize a dedicated set of pipettes and other equipment for handling the compound to prevent cross-contamination.
-
Post-Handling Cleanup: After use, decontaminate all surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol).[3] Dispose of all contaminated tips, tubes, and other consumables as hazardous waste.
Operational and Disposal Plans
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure. All waste contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Disposal Container and Procedure |
| Solid Chemical Waste | - Examples: Contaminated gloves, pipette tips, vials, bench paper.- Container: A designated, rigid, puncture-resistant container with a lid, clearly labeled "Hazardous Chemical Waste."[5]- Procedure: When the container is three-quarters full, securely close the inner bag and seal the container. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[5] |
| Liquid Chemical Waste | - Examples: Unused stock solutions, contaminated media, first rinse of emptied vials.- Container: A designated, sealed, and clearly labeled hazardous waste container compatible with the solvents used.[4]- Procedure: Do not mix with other waste streams unless compatibility has been confirmed.[4] Do not overfill. Arrange for pickup by EHS. |
| Sharps Waste | - Examples: Needles, syringes, or other sharp instruments contaminated with this compound.- Container: A designated, puncture-resistant sharps container for chemically contaminated sharps.[3]- Procedure: Do not recap needles. Dispose of the entire syringe-needle assembly into the container. Arrange for EHS pickup. |
Decontamination of Glassware:
-
Rinse glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove residual compound.
-
Collect this first rinse as hazardous liquid waste.[5]
-
Subsequent rinses of highly toxic chemicals should also be collected.[5]
-
After initial decontamination, glassware can be washed using standard laboratory procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
-
Spill: Evacuate the area. For small spills of solid material, carefully scoop the powder to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place it in a sealed container.[7] Contact your institution's EHS for guidance on large spills.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
